1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Description
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAPGUFDEJWQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371257 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-67-8 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and this guide offers detailed information for researchers leveraging this versatile compound in the development of novel therapeutics.
Core Chemical Properties
This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its chemical structure features a five-membered aromatic pyrazole ring with methyl groups at positions 1 and 3, and a carbonyl chloride group at position 5. This arrangement makes it a valuable synthon for introducing the 1,3-dimethylpyrazole moiety into larger molecules, particularly through reactions with nucleophiles.
Physicochemical Data
While experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its basic properties and predicted values.
| Property | Value | Source |
| CAS Number | 55458-67-8 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Predicted Boiling Point | 80 °C at 15 mmHg | [2] |
| SMILES | CN1N=C(C)C=C1C(Cl)=O | [1] |
| InChIKey | ZIAPGUFDEJWQHC-UHFFFAOYSA-N | [1] |
Note: Some physical properties are predicted and should be used as an estimate.
Synthesis and Reactivity
Synthesis of this compound
The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on the conversion of carboxylic acids to acyl chlorides.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend or dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the stirred mixture at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
-
Upon completion, the excess chlorinating agent and solvent are carefully removed under reduced pressure.
-
The resulting crude this compound is typically a liquid or low-melting solid and is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
A patent for the synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, involves the reaction of an intermediate (prepared from ethanol, sodium ethoxide, diethyl oxalate, and acetone) with methylhydrazine in DMF.[3]
Reactivity Profile
As an acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amide and ester derivatives. This reactivity is central to its utility as a building block in organic synthesis.
Experimental Protocol: General Amide Formation
Materials:
-
Crude this compound
-
Primary or secondary amine (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous DCM or another suitable inert solvent
Procedure:
-
Dissolve the crude this compound in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine and the base in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
This reactivity allows for the facile incorporation of the 1,3-dimethylpyrazole-5-carboxamide moiety into a wide range of molecular scaffolds.
Caption: Synthetic workflow for this compound and its subsequent amidation.
Role in Drug Discovery and Development
The pyrazole ring is a prominent scaffold in a multitude of clinically successful drugs due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[4][5] Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[6]
Pyrazole Derivatives as Kinase Inhibitors
A significant number of pyrazole-containing drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
Key Signaling Pathways Targeted by Pyrazole-Containing Drugs:
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[2][7]
-
MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Pyrazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAP kinase, for the treatment of inflammatory diseases.[8]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.
Other Therapeutic Applications
Beyond kinase inhibition, pyrazole derivatives have shown promise in a variety of other therapeutic areas. For instance, some pyrazole compounds have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7] The versatility of the pyrazole scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets.
Safety and Handling
Acyl chlorides, including this compound, are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds can react exothermically with water and other protic solvents, releasing hydrochloric acid gas. Therefore, all glassware should be dry, and reactions should be conducted under an inert atmosphere. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs targeting a range of diseases. The proven success of the pyrazole scaffold in numerous approved drugs underscores the potential of derivatives of this compound to yield the next generation of innovative medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this important chemical entity.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (CAS No. 55458-67-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in the synthesis of novel compounds with potential therapeutic applications. This document outlines its chemical properties, detailed experimental protocols for its synthesis and derivatization, and its relevance in the field of drug discovery.
Core Compound Data
This compound is a reactive acyl chloride derivative of a substituted pyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This acyl chloride serves as a crucial intermediate for introducing the 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety into various molecular frameworks, a common strategy in the development of new therapeutic agents.[4]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 55458-67-8 | [Internal Knowledge] |
| Molecular Formula | C₆H₇ClN₂O | [Internal Knowledge] |
| Molecular Weight | 158.59 g/mol | [Internal Knowledge] |
| IUPAC Name | This compound | [Internal Knowledge] |
| Boiling Point | 80 °C at 15 mmHg | [Internal Knowledge] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [Internal Knowledge] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene), add thionyl chloride (2.0-3.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5][6] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux.[5][6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the subsequent step without further purification.[7]
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives
This compound is a versatile reagent for the synthesis of a wide array of amide derivatives, which are of significant interest in drug discovery.[8]
Experimental Protocol for Amide Formation:
-
Reaction Setup: In a reaction vessel, dissolve the crude this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Nucleophilic Addition: To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) at 0 °C.[7]
-
Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivative.[7]
Applications in Drug Discovery and Development
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic actions.[9] The synthesis of novel pyrazole-carboxamide derivatives using this compound is a common strategy in the search for new drug candidates. These derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][10] The ability to readily diversify the amide substituent allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing molecules has been shown to interact with various biological targets, including protein kinases. The exploration of derivatives synthesized from this acyl chloride may lead to the discovery of novel modulators of key cellular signaling pathways implicated in disease.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.
Spectroscopic Data
Predicted Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon conversion of the carboxylic acid to the acyl chloride is the shift of the carbonyl (C=O) stretching frequency to a higher wavenumber. The broad O-H stretching band of the carboxylic acid will disappear.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O Stretch (Acyl Chloride) | 1750 - 1780 | Expected to be a strong, sharp peak. Higher frequency than the corresponding carboxylic acid (~1700-1725 cm⁻¹). |
| C-Cl Stretch | 650 - 850 | May be difficult to assign definitively due to other absorptions in the fingerprint region. |
| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | |
| C=C and C=N Stretch (Pyrazole Ring) | 1400 - 1600 |
Predicted ¹H NMR Spectroscopy
The proton chemical shifts are not expected to change dramatically, as the primary structural modification is at the carbonyl group, which is not directly bonded to any protons. Minor downfield shifts for the pyrazole ring proton and methyl groups may be observed due to the increased electron-withdrawing nature of the carbonyl chloride group compared to the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Pyrazole Ring) | ~6.8 - 7.2 | s | 1H |
| N-CH₃ | ~3.9 - 4.2 | s | 3H |
| C₃-CH₃ | ~2.3 - 2.6 | s | 3H |
Predicted ¹³C NMR Spectroscopy
The most significant change in the ¹³C NMR spectrum will be the chemical shift of the carbonyl carbon, which is expected to shift downfield upon conversion to the acyl chloride. The chemical shifts of the pyrazole ring carbons may also experience slight downfield shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~165 - 175 |
| C-5 (Pyrazole Ring) | ~140 - 145 |
| C-3 (Pyrazole Ring) | ~150 - 155 |
| C-4 (Pyrazole Ring) | ~110 - 115 |
| N-CH₃ | ~35 - 40 |
| C₃-CH₃ | ~10 - 15 |
Predicted Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of this compound (158.59 g/mol )[1][2]. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observable. Fragmentation may involve the loss of the chlorine atom, the carbonyl group, or other small fragments.
| Fragment | Predicted m/z |
| [M]⁺ | 158/160 |
| [M-Cl]⁺ | 123 |
| [M-COCl]⁺ | 95 |
Experimental Protocols
The synthesis of this compound is typically achieved via the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of pyrazole-5-carbonyl chlorides[3].
Materials:
-
1,3-dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask purged with an inert gas (e.g., nitrogen or argon), suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the suspension becomes a clear solution.
-
The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude this compound is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
References
Spectroscopic and Spectrometric Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertaining to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on the analysis of structurally similar pyrazole derivatives, alongside established experimental protocols for the characterization of such heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based molecules in drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a pyrazole ring substituted with two methyl groups and a carbonyl chloride group, making it a reactive intermediate for the synthesis of various derivatives.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 55458-67-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| SMILES | CN1N=C(C)C=C1C(Cl)=O |
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of experimental data for analogous pyrazole compounds.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | Singlet | 1H | H4 (pyrazole ring) |
| ~4.1 | Singlet | 3H | N-CH₃ |
| ~2.4 | Singlet | 3H | C3-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (carbonyl chloride) |
| ~150 | C3 (pyrazole ring) |
| ~140 | C5 (pyrazole ring) |
| ~112 | C4 (pyrazole ring) |
| ~38 | N-CH₃ |
| ~14 | C3-CH₃ |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2) in an approximate 3:1 ratio is anticipated.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158/160 | [M]⁺, Molecular ion |
| 123 | [M-Cl]⁺ |
| 95 | [M-Cl-CO]⁺ |
Experimental Protocols
The following sections detail standardized experimental procedures for acquiring NMR and mass spectrometry data for pyrazole derivatives, which are applicable to this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry Protocol
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
Sample Introduction (Direct Insertion Probe):
-
Place a small amount of the sample in a capillary tube.
-
Insert the probe into the ion source.
-
Gradually heat the probe to volatilize the sample.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern for the presence of chlorine.
-
Propose fragmentation pathways based on the observed fragment ions.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound and a general signaling pathway involving pyrazole-containing kinase inhibitors.
The Diverse Biological Activities of 1,3-Dimethylpyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the significant pharmacological properties of 1,3-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.
Anticancer Activity
Derivatives of 1,3-dimethylpyrazole have demonstrated notable potential as anticancer agents, exhibiting activity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][5]
One of the primary mechanisms of anticancer action for some pyrazole derivatives is the inhibition of tubulin polymerization.[2] For instance, certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]
Furthermore, 1,3,5-triazine derivatives incorporating the dimethylpyrazole moiety have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade.[5] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to a significant reduction in tumor growth and proliferation.[1][5] Specifically, some derivatives have demonstrated the ability to decrease the concentrations of PI3K, AKT, and mTOR, thereby inducing apoptosis in cancer cells.[5]
Quantitative Anticancer Data
The antiproliferative activity of various 1,3-dimethylpyrazole and related pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50). A summary of reported values against different cancer cell lines is provided in the table below.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5b | K562 (Leukemia) | GI50 | 0.021 | [2] |
| 5b | A549 (Lung) | GI50 | 0.69 | [2] |
| 5b | Tubulin | IC50 | 7.30 | [2] |
| P7 | A549 (Lung) | IC50 | - | [6] |
| P11 | A549 (Lung) | IC50 | - | [6] |
| P7 | NCI-H522 (Lung) | IC50 | - | [6] |
| P11 | NCI-H522 (Lung) | IC50 | - | [6] |
| 136b | A549 (Lung) | IC50 | 1.962 | [7] |
| 136b | HCT-116 (Colon) | IC50 | 3.597 | [7] |
| 136b | MCF-7 (Breast) | IC50 | 1.764 | [7] |
| 136b | HT-29 (Colon) | IC50 | 4.496 | [7] |
| 157 | HCT-116 (Colon) | IC50 | 1.51 | [7] |
| 158 | MCF-7 (Breast) | IC50 | 7.68 | [7] |
| 159a | MGC-803 (Gastric) | IC50 | 15.43 | [7] |
| 159b | MGC-803 (Gastric) | IC50 | 20.54 | [7] |
| 4f | HCT-116 (Colon) | - | - | [5] |
| 6c | SKOV-3 (Ovarian) | IC50 | 7.84 | [8] |
| 6c | HepG2 (Liver) | IC50 | 13.68 | [8] |
| 6c | A549 (Lung) | IC50 | 15.69 | [8] |
| 6c | MCF-7 (Breast) | IC50 | 19.13 | [8] |
| 6c | T-24 (Bladder) | IC50 | 22.05 | [8] |
Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.
Signaling Pathway Inhibition
The inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway is a key mechanism for the anticancer activity of certain 1,3-dimethylpyrazole derivatives. The following diagram illustrates the points of inhibition within this cascade.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.
Another important target for pyrazole derivatives in cancer therapy is the RET (Rearranged during Transfection) kinase. Inhibition of this tyrosine kinase can disrupt downstream signaling pathways like MAPK and PI3K, thereby impeding tumor growth.
Caption: Inhibition of the RET Kinase signaling pathway.
Antimicrobial Activity
1,3-Dimethylpyrazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains.[9][10][11][12] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values of several pyrazole derivatives against various microorganisms.
| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |
| 2 | Aspergillus niger | - | 1 | [10] |
| 3 | Escherichia coli | - | 0.25 | [10] |
| 4 | Streptococcus epidermidis | - | 0.25 | [10] |
| 4c | Mycobacterium tuberculosis | H37Ra | 5.34 | [13] |
| 6b | Mycobacterium tuberculosis | H37Ra | 5.04 | [13] |
| 6g | Staphylococcus aureus | 4220 | 1-2 | [11] |
| 6l | Staphylococcus aureus | 4220 | 1-2 | [11] |
| 7l | Staphylococcus aureus | 4220 | 1-2 | [11] |
| 6g | Escherichia coli | 1924 | 1-2 | [11] |
| 6l | Escherichia coli | 1924 | 1-2 | [11] |
| 7l | Escherichia coli | 1924 | 1-2 | [11] |
| 6g | Candida albicans | 7535 | 1-2 | [11] |
| 6l | Candida albicans | 7535 | 1-2 | [11] |
| 7l | Candida albicans | 7535 | 1-2 | [11] |
| 21a | Antibacterial | - | 62.5-125 | [14] |
| 21a | Antifungal | - | 2.9-7.8 | [14] |
Note: A dash (-) indicates that the specific strain was not provided in the cited source.
Anti-inflammatory Activity
Certain pyrazole derivatives have shown promising anti-inflammatory effects.[10][11][15] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of pyrazole derivatives has been assessed in various in vivo models.
| Compound ID | Assay | Activity | Reference |
| 4 | Carrageenan-induced paw edema | Better than Diclofenac sodium | [10] |
| 7l | - | 93.59% inhibition | [11] |
| N9 | Carrageenan-induced rat paw edema | More potent than celecoxib (after 1h) | [15] |
| N7 | Cotton granuloma test | More potent than celecoxib | [15] |
| 13i | - | Close to celecoxib | [17] |
Note: A dash (-) indicates that the specific assay was not detailed in the cited source.
Signaling Pathway Inhibition
The inhibition of the COX-2 pathway is a critical mechanism for the anti-inflammatory effects of many pyrazole derivatives. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocols
Synthesis of 1,3-Dimethylpyrazole Derivatives
A common and versatile method for the synthesis of 1,3-dimethylpyrazole derivatives is the Knorr pyrazole synthesis.[1] This typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]
General Workflow for Synthesis:
Caption: General workflow for the synthesis of 1,3-dimethylpyrazole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562, A549) in 96-well plates at a specific density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[9]
Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into petri dishes.[14]
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Compound Application: Apply sterile paper discs impregnated with known concentrations of the test compounds onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc. The size of the zone is indicative of the antimicrobial activity of the compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]
Protocol:
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]
-
Incubation: Incubate the microtiter plate under appropriate conditions.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]
Conclusion
1,3-Dimethylpyrazole derivatives represent a highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent 1,3-dimethylpyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Potency of the Pyrazole Scaffold: An In-depth Guide for Medicinal Chemists
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in modern drug discovery. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole-containing compounds have demonstrated significant therapeutic impact. This technical guide provides a comprehensive overview of the pyrazole scaffold's role in medicinal chemistry, detailing its synthesis, biological activities, and the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.
Quantitative Data on the Biological Activities of Pyrazole Derivatives
The biological evaluation of pyrazole derivatives has yielded a wealth of quantitative data, demonstrating their potent activity across various therapeutic areas. The following tables summarize key findings for their anticancer, anti-inflammatory, and antimicrobial properties, providing a comparative overview of different substitution patterns and their effects on biological efficacy.
Anticancer Activity
Pyrazole scaffolds have been extensively explored as anticancer agents, targeting a range of cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [1] |
| 1,3,4-trisubstituted pyrazoles | HepG2, MCF-7 | 0.46 - 0.56 | CDK2 Inhibition | [2] |
| Pyrazole-1,2,4-triazole Hybrids | MCF-7 | 2.8 - 3.5 | Topoisomerase II | [1] |
| Pyrazole-based analogs | HCT-116 | 0.96 - 3.82 | CDK2 Inhibition | [3] |
| Pyrazole Benzamide Derivatives | MDA-MB-468 | 6.45 (48h) | Apoptosis Induction | [4] |
| Pyrazole-based Macrocycles | - | 0.506 | BMPR2 Inhibition | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example. Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative Series | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | High | [6] |
| 1,3,4-Trisubstituted Pyrazoles | COX-2 | 0.043 - 0.56 | Selective | [7] |
| Pyrazole-based JNK-1 Inhibitors | JNK-1 | < 10 | - | [7] |
Antimicrobial Activity
Pyrazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1,2,4-triazole Hybrids | S. aureus, P. aeruginosa, S. epidermidis | 8 - 11 | [1] |
| Pyrazole-triazole Hybrids | C. albicans, A. niger | 0.0075 - 0.0082 (µmol/mL) | [8] |
| Pyrazole-1-carbothiohydrazides | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [9] |
| Pyrazoline Derivatives | Candida species | 0.003 - 2 (mg/mL) | [10] |
Key Experimental Protocols
The synthesis and biological evaluation of pyrazole derivatives involve a variety of established experimental procedures. This section provides detailed methodologies for the synthesis of a key pyrazole-containing drug, celecoxib, as well as standard protocols for assessing anticancer and antimicrobial activity.
Synthesis of Celecoxib
Celecoxib can be synthesized through a multi-step process, with a key step involving the condensation of a β-diketone with a substituted hydrazine.[9][11][12]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
Dissolve para-methyl acetophenone in a suitable solvent such as toluene.
-
Add sodium methoxide, followed by ethyl trifluoroacetate at room temperature.
-
Heat the reaction mixture to 55-60 °C and stir for several hours until the reaction is complete.
-
Cool the reaction mixture and wash with aqueous hydrochloric acid.
-
Separate the organic layer and concentrate under reduced pressure to obtain the desired β-diketone.
Step 2: Cyclization to form Celecoxib
-
Prepare a mixture of 4-hydrazinobenzenesulfonamide hydrochloride and the β-diketone from Step 1 in a solvent system such as ethyl acetate and water.
-
Heat the mixture at 75-80 °C and stir for approximately 5 hours.
-
Cool the reaction mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with water, and dry to yield crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][4][6][8][11][13][14][15][16]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole test compound
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole derivatives are a consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
COX-2 Inhibition in Inflammation
Many anti-inflammatory pyrazole derivatives, such as celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these pyrazole compounds reduce the production of pro-inflammatory prostaglandins.[10][13][21][22][23][24][25][26][27][28]
Caption: COX-2 signaling pathway and inhibition by Celecoxib.
JAK-STAT Signaling Pathway Inhibition
Several pyrazole-based compounds, such as ruxolitinib, are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. By inhibiting JAKs, these pyrazole derivatives block the downstream phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and inflammation.
Caption: JAK-STAT signaling pathway and inhibition by Ruxolitinib.
MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important target for pyrazole-based anticancer and anti-inflammatory agents. This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Pyrazole derivatives have been developed to inhibit key kinases in this pathway, such as p38 MAPK and ERK, thereby modulating cellular responses to external stimuli.[5][14][25][29][30][31][32]
Caption: MAPK signaling pathway and points of inhibition by pyrazole-based inhibitors.
Drug Discovery and Development Workflow
The discovery and development of novel pyrazole-based drugs is a systematic process that integrates chemical synthesis, biological evaluation, and computational modeling. This workflow is designed to identify promising lead compounds and optimize their properties to yield safe and effective therapeutic agents.[33][34][35][36][37]
Caption: General workflow for pyrazole-based drug discovery and development.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is fundamental for the rational design of more potent and selective drug candidates.[1][4][6][7][17][22][29][38][39][40][41]
General SAR Observations:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is often crucial for activity and selectivity. For many kinase inhibitors, an aryl or heteroaryl group at this position can engage in important interactions with the enzyme's active site.[40]
-
C3- and C5-Substitutions: The groups at the C3 and C5 positions significantly influence the compound's pharmacological profile. For COX-2 inhibitors like celecoxib, a trifluoromethyl group at C3 and a p-tolyl group at C5 are key for its selective inhibition.
-
C4-Substitution: The C4 position offers a site for modification to fine-tune the compound's properties. For instance, the introduction of different functional groups at this position can modulate the compound's solubility, metabolic stability, and target-binding affinity.
-
Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active moieties, such as triazoles or benzothiazoles, has proven to be a successful strategy for developing novel compounds with enhanced or dual activities.[1][8]
Conclusion
The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile framework for the development of a wide range of therapeutic agents. Its synthetic tractability, coupled with its ability to be tailored for specific biological targets, ensures its continued relevance in the quest for new and improved medicines. The ongoing exploration of novel pyrazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs across a spectrum of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broth micro-dilution method: Topics by Science.gov [science.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pharmacy180.com [pharmacy180.com]
- 28. ClinPGx [clinpgx.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Drug Discovery Workflow - What is it? [vipergen.com]
- 35. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 36. researchgate.net [researchgate.net]
- 37. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 38. benchchem.com [benchchem.com]
- 39. researchgate.net [researchgate.net]
- 40. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
This guide provides comprehensive safety and handling information for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from closely related pyrazole derivatives and acyl chlorides is used to infer potential hazards and handling protocols.
Hazard Identification and Classification
This compound is anticipated to be a corrosive and reactive substance, primarily due to the presence of the carbonyl chloride functional group. It is likely to cause severe skin burns and eye damage.[1] Upon contact with water or moisture, it may decompose to release hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation.[1]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from similar compounds and the reactive nature of acyl chlorides.
Signal Word: Danger
Hazard Pictograms:
-
GHS05 (Corrosion)
-
GHS06 (Skull and Crossbones)
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClN₂OS |
| Physical State | Solid |
| Appearance | Off-white |
| Melting Point | 165 - 167 °C / 329 - 332.6 °F |
| Boiling Point | No information available |
| Flash Point | No information available |
| Water Solubility | Decomposes |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2][3][4]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Goggles or a face shield (European Standard EN 166).[1][5] |
| Skin Protection | Protective gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[1][6] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[2][3] |
Handling and Storage
Safe Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Store under an inert atmosphere to prevent decomposition from moisture.[1]
Storage Conditions:
-
Keep away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]
-
Store in a designated corrosives area.[1]
First-Aid Measures
Immediate medical attention is required in case of exposure.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][9] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][10] |
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards:
-
In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][3]
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.[11]
-
Wear appropriate personal protective equipment as specified in Section 3.[9]
-
Avoid breathing dust and ensure adequate ventilation.[9]
Environmental Precautions:
-
Prevent the substance from entering drains, sewers, or waterways.[9]
Methods for Cleaning Up:
-
For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2][5]
-
For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Wash the spill area with soap and water, and collect the cleaning solution for proper disposal.
Disposal Considerations
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[11]
Experimental Protocols and Visualizations
General Experimental Workflow for a Reaction with this compound
The following diagram outlines a typical experimental workflow, emphasizing safety checkpoints.
Caption: A typical experimental workflow emphasizing safety from preparation to disposal.
Logical Relationship of Safety and Handling Procedures
The following diagram illustrates the logical flow of safety and handling procedures.
Caption: Logical flow of safety and handling procedures from hazard identification to disposal.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride for Researchers and Drug Development Professionals
Introduction:
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved drugs and bioactive compounds, recognized for a wide spectrum of therapeutic activities.[1][2] Derivatives of pyrazole are integral to the development of therapeutics for various diseases, including different types of cancers.[1][3] This guide provides an in-depth overview of the commercial availability, synthesis, and handling of this compound to support researchers and scientists in their synthetic and drug development endeavors.
Commercial Supplier Analysis
The availability of this compound (CAS No. 55458-67-8) from commercial suppliers is crucial for research and development timelines. The following table summarizes key quantitative data from various suppliers. Note that the precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is also listed as it is a direct synthetic precursor.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |
| Matrix Fine Chemicals | This compound | 55458-67-8 | Not Specified | C6H7ClN2O | 158.59 | Supplies small and large quantities.[4] |
| Synquest Labs | This compound | 55458-67-8 | Not Specified | C6H7ClN2O | Not Specified | Product Number: 4H16-5-X8.[5] |
| Unnamed Supplier via globalsources.com | 1, 3-Dimethyl-1h-pyrazole-5-carbonyl chloride | 55458-67-8 | min 95% | C6H7ClN2O | 158.6 | For professional/industrial use only.[6] |
| Apollo Scientific | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | 98% | C6H8N2O2 | Not Specified | Direct precursor to the carbonyl chloride. Available in 500mg, 5g, 25g quantities.[7] |
Experimental Protocols: Synthesis of Pyrazole Carbonyl Chlorides
For researchers who may need to synthesize the title compound, for instance from its corresponding carboxylic acid, several general and specific protocols are available in the literature. The most common method involves the chlorination of the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol 1: General Synthesis of Pyrazole-5-carbonyl chloride
This protocol is adapted from a general procedure for forming an acid chloride from a pyrazole-5-carboxylic acid, which is then used to form an amide.[8]
-
Step 1: Acid Chloride Formation
-
Dissolve the starting material, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), in an anhydrous solvent such as dichloromethane (DCM).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (in vacuo).
-
The resulting crude this compound is typically used immediately in the subsequent step without further purification due to its reactivity.
-
Protocol 2: Specific Synthesis of a Substituted Pyrazole-5-carbonyl chloride
This protocol details the synthesis of a similar compound, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.[9]
-
Step 1: Reaction Setup
-
To 3.02 g of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, add 60 ml of benzene and 10 ml of thionyl chloride.
-
-
Step 2: Reflux
-
Heat the mixture to reflux for two hours.
-
-
Step 3: Isolation
-
After the reflux period, distill off the solvent under reduced pressure.
-
This procedure yields the crude 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. The reported yield for this analog was 96.1%.[9]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the procurement and application of this compound.
Caption: Synthetic pathway from carboxylic acid to the target carbonyl chloride and its subsequent use in amide formation.
Caption: Logical workflow for selecting a commercial supplier or opting for in-house synthesis.
Safety, Handling, and Storage
Based on safety data sheets (SDS) for similar and precursor compounds, this compound should be handled with care. The precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is known to cause skin and serious eye irritation.[10] General safety precautions for reactive acid chlorides should be followed:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, bases, and amines.[10][11]
-
Hazards: Acid chlorides are corrosive and react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas. They are typically harmful if swallowed and can cause severe skin and eye damage.[12]
Applications in Research and Drug Development
The pyrazole nucleus is a cornerstone in the design of bioactive molecules.[1] Its derivatives have been investigated and developed for a wide range of pharmaceutical applications, including as antifungal, antitumor, anti-inflammatory, and anticonvulsant agents.[13] The title compound serves as a reactive intermediate to introduce the 1,3-dimethyl-pyrazole moiety into larger, more complex molecules. This is particularly relevant in the synthesis of kinase inhibitors, a major class of anticancer drugs.[1] The ability to readily form amide bonds makes it a valuable reagent for constructing compound libraries for high-throughput screening in the drug discovery process.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound | CAS 55458-67-8 [matrix-fine-chemicals.com]
- 5. CAS 55458-67-8 | 4H16-5-X8 | MDL MFCD00833258 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5744-56-9 Cas No. | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Acyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of the storage and stability of acyl pyrazole derivatives. Acyl pyrazoles are a significant class of compounds in medicinal chemistry, with prominent examples including the selective COX-2 inhibitor celecoxib. Understanding their stability profile is paramount for ensuring their quality, safety, and efficacy throughout the drug development lifecycle. This document details forced degradation studies, optimal storage conditions, and analytical methodologies for stability assessment.
Core Principles of Acyl Pyrazole Stability
The stability of an active pharmaceutical ingredient (API) like an acyl pyrazole is its ability to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its formulated product.
Acyl pyrazoles, while generally stable, can be susceptible to degradation under various environmental conditions. Forced degradation, or stress testing, is intentionally performed to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. The primary degradation pathways for acyl pyrazoles include hydrolysis, oxidation, and photodegradation.
Forced Degradation Studies of Acyl Pyrazoles
Forced degradation studies are a cornerstone of drug development, providing insights into the degradation pathways and products that could form under stress conditions. These studies are typically conducted on a single batch of the drug substance and involve exposure to acid, base, oxidative agents, light, and heat.
Summary of Quantitative Degradation Data
The following tables summarize the quantitative data from forced degradation studies on representative acyl pyrazoles, primarily celecoxib and etoricoxib. These studies highlight the conditions under which these compounds are most labile.
Table 1: Forced Degradation of Celecoxib
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 hours | No significant degradation | [1] |
| 5 N HCl | 60°C | 60 minutes | ~0.3% | ||
| pH 1.14 (HCl) | 40°C | 817 hours | ~3% | [2] | |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | No significant degradation | [1] |
| 5 N NaOH | 60°C | 60 minutes | ~0.9% | ||
| Alkaline conditions | 40°C | 817 hours | ~3% | [2] | |
| Oxidative Degradation | 5% KMnO₄ | 80°C | 3 hours | ~18% | [1] |
| 30% H₂O₂ | Room Temp. | 817 hours | ~22% | [2] | |
| 30% H₂O₂ | 60°C | 30 minutes | Significant degradation | ||
| Thermal Degradation | Dry Heat | 105°C | 24 hours | No significant degradation | [1] |
| Photodegradation | UV light (254 nm) | Ambient | 24 hours | No significant degradation | [1] |
Table 2: Forced Degradation of Etoricoxib
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 1 hour | 7.84% | [3] |
| 0.1 N HCl | 80°C | 30 minutes | Degradation observed | ||
| Base Hydrolysis | 0.1 N NaOH | 70°C | 1 hour | 41.52% | [3] |
| 0.1 N NaOH | 80°C | 30 minutes | Degradation observed | ||
| Oxidative Degradation | 3% H₂O₂ | Not specified | 1 hour | ~9.82% | [3] |
| 30% H₂O₂ | 80°C | 30 minutes | Degradation observed | ||
| Thermal Degradation | Dry Heat | 80°C | 30 minutes | Degradation observed | |
| Photodegradation | Sunlight | Ambient | 1 hour | No significant degradation |
Experimental Protocols for Forced Degradation
The following are generalized protocols for conducting forced degradation studies on acyl pyrazoles, based on methodologies reported for celecoxib and etoricoxib.
2.2.1. Preparation of Stock Solution
A stock solution of the acyl pyrazole is typically prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
2.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N hydrochloric acid.
-
Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N sodium hydroxide.
-
Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature or heat to 60-80°C for a period ranging from 30 minutes to several hours.
-
After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.5. Thermal Degradation
-
Expose the solid acyl pyrazole powder to dry heat in an oven at a temperature of 105°C for 24 hours.
-
After exposure, dissolve a weighed amount of the powder in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
2.2.6. Photodegradation
-
Expose the solid acyl pyrazole powder or a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
For the solid sample, dissolve a weighed amount in a suitable solvent after exposure.
-
For the solution sample, dilute as necessary with the mobile phase for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent acyl pyrazole from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both the parent compound and the degradation products have adequate absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
Degradation Pathways of Acyl Pyrazoles
The forced degradation studies reveal the likely pathways through which acyl pyrazoles may degrade. For celecoxib, the primary metabolic pathway involves oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid. Under forced oxidative conditions, N-oxide formation has also been observed. Hydrolytic degradation is generally slow for celecoxib.
Signaling Pathway: Acyl Pyrazoles as COX-2 Inhibitors
Many acyl pyrazoles, with celecoxib being the prime example, exert their therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the arachidonic acid cascade, which leads to the production of prostaglandins, mediators of inflammation and pain.
The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into different prostaglandins (PGE2, PGI2, etc.), which then act on their respective receptors to elicit a physiological response. By inhibiting COX-2, acyl pyrazoles block the production of these pro-inflammatory prostaglandins.
Recommended Storage and Handling
Based on the stability data, the following are general recommendations for the storage and handling of acyl pyrazoles:
-
Solid Form: Acyl pyrazoles in their solid, crystalline form are generally stable. They should be stored in well-closed containers at controlled room temperature, protected from excessive heat and light.
-
Solutions: Solutions of acyl pyrazoles, particularly in alkaline or oxidative media, may be less stable and should be prepared fresh. For long-term storage of stock solutions, refrigeration (-20°C) is recommended.
-
Packaging: The use of amber-colored containers is advisable to protect photolabile compounds from degradation.
-
Excipient Compatibility: During formulation development, it is crucial to assess the compatibility of the acyl pyrazole with all excipients to ensure that they do not accelerate its degradation.
Conclusion
This technical guide has provided a detailed overview of the stability and storage of acyl pyrazole derivatives, with a focus on celecoxib and etoricoxib as representative examples. The provided data and protocols for forced degradation studies are essential for the development of stability-indicating methods and for understanding the intrinsic stability of these important pharmaceutical compounds. The visualization of the experimental workflow and the relevant signaling pathway offers a clear and concise summary for researchers and drug development professionals. Adherence to proper storage and handling procedures is critical to ensure the quality, safety, and efficacy of acyl pyrazole-based therapeutics.
References
The Pyrazole Nucleus: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazole ring has emerged as a "privileged" structure, consistently featuring in a multitude of clinically successful kinase inhibitors. This guide provides a comprehensive technical overview of pyrazole-based kinase inhibitors, delving into their mechanism of action, synthetic strategies, structure-activity relationships (SAR), and the experimental protocols essential for their discovery and development.
The Pyrazole Core: A Versatile Hinge-Binder
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent bioisostere for other heterocyclic systems and is adept at forming crucial hydrogen bonding interactions within the ATP-binding site of kinases. Specifically, the pyrazole nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the kinase, a critical component for ATP binding. This ability to anchor the inhibitor within the active site provides a robust foundation for achieving high potency and selectivity. By strategically modifying the substituents at various positions on the pyrazole ring, medicinal chemists can fine-tune the inhibitor's affinity for its target kinase and modulate its pharmacokinetic properties.
A testament to the significance of the pyrazole scaffold is the number of FDA-approved kinase inhibitors that incorporate this moiety. Notable examples include:
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and polycythemia vera.
-
Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and the MET proto-oncogene, primarily used for the treatment of non-small cell lung cancer (NSCLC).
-
Erdafitinib: An inhibitor of fibroblast growth factor receptor (FGFR) kinases, approved for the treatment of urothelial carcinoma.
Mechanism of Action: Disrupting Cellular Signaling
Pyrazole-based kinase inhibitors primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the phosphorylation cascade effectively blocks the downstream signaling pathways that are often dysregulated in cancer and other diseases.
The JAK-STAT Signaling Pathway and Ruxolitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms. Ruxolitinib, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.
The ALK/MET Signaling Pathway and Crizotinib
In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins with constitutively active kinase domains, such as EML4-ALK in non-small cell lung cancer. These fusion proteins drive uncontrolled cell proliferation and survival. Crizotinib targets the kinase activity of the ALK fusion protein, as well as the MET receptor tyrosine kinase, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Synthesis of Pyrazole-Based Kinase Inhibitors
The synthesis of pyrazole-containing molecules is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol outlines the general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a minimal amount of ethanol.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 eq) dropwise. An exothermic reaction may be observed.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values for representative pyrazole-based inhibitors against their primary kinase targets and various cancer cell lines.
Table 1: Inhibitory Activity of FDA-Approved Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | [1][2][3][4] |
| JAK2 | 2.8 | [1][2][3][4] | |
| Crizotinib | ALK | ~24 | [5] |
| MET | ~20 | [5] | |
| RON | - | [6][7] | |
| Erdafitinib | FGFR1 | 1.2 | |
| FGFR2 | 2.5 | ||
| FGFR3 | 4.6 | ||
| FGFR4 | 6.2 |
Table 2: Inhibitory Activity of Investigational Pyrazole-Based Aurora Kinase Inhibitors
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference(s) |
| Tozasertib (VX-680) | 2.5 | 0.6 | |
| Barasertib (AZD1152) | >1000 | 0.37 | [4] |
| Compound 7 | 28.9 | 2.2 | [4] |
| Compound 5h | 780 | - | |
| Compound P-6 | 110 | - |
Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Compound 6 | HCT116 (Colon) | 0.39 | [4] |
| MCF7 (Breast) | 0.46 | [4] | |
| Compound 7 | A549 (Lung) | 0.487 | [4] |
| HT29 (Colon) | 0.381 | [4] | |
| Compound 5h | MCF-7 (Breast) | 0.12 | |
| MDA-MB-231 (Breast) | 0.63 | ||
| Compound P-6 | HCT116 (Colon) | 0.37 | |
| MCF-7 (Breast) | 0.44 |
Experimental Protocols: Kinase Inhibition Assays
Biochemical kinase assays are essential for determining the potency and selectivity of potential inhibitors. Luminescence-based assays, which measure the amount of ATP consumed during the kinase reaction, are widely used due to their high sensitivity and suitability for high-throughput screening.
Luminescence-Based Kinase Inhibition Assay Protocol (e.g., Kinase-Glo®)
This protocol provides a general workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (pyrazole derivatives)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a multiwell plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or vehicle (DMSO)
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.
-
Data Acquisition: Incubate the plate for a short period at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a suitable model.
Conclusion
The pyrazole scaffold has proven to be an exceptionally valuable framework in the design and development of potent and selective kinase inhibitors. Its ability to form key interactions within the ATP-binding site, coupled with its synthetic tractability, has led to the successful development of several life-saving drugs. The continued exploration of the vast chemical space around the pyrazole nucleus, guided by a deep understanding of kinase biology and structure-based drug design principles, holds immense promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding of the key technical aspects of pyrazole-based kinase inhibitors, serving as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who utilize pyrazole derivatives as key building blocks. The described method employs thionyl chloride as the chlorinating agent, a common and effective reagent for this transformation. Included are experimental procedures, a summary of quantitative data, and safety precautions.
Introduction
Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety, in particular, is a common feature in numerous biologically active compounds. The synthesis of such amides, as well as esters and other derivatives, is often facilitated by the activation of the corresponding carboxylic acid to a more reactive species, such as an acid chloride. This compound is a key intermediate for the facile introduction of the 1,3-dimethyl-1H-pyrazole-5-carbonyl group onto various nucleophiles. This document outlines a reliable and high-yielding protocol for its preparation.
Reaction Scheme
The overall transformation involves the conversion of the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to a carbonyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
General Reaction:
Physicochemical Data
A summary of the key compounds involved in this synthesis is provided in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C₆H₈N₂O₂ | 140.14 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
| This compound | 55458-67-8 | C₆H₇ClN₂O | 158.59 |
Experimental Protocol
This protocol is based on established methods for the conversion of pyrazole carboxylic acids to their corresponding acid chlorides.[1]
4.1. Materials and Equipment
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or benzene
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
4.2. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (e.g., 1.40 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add anhydrous toluene (e.g., 30 mL) followed by the slow, dropwise addition of thionyl chloride (e.g., 1.1 mL, 15.0 mmol, 1.5 equivalents) at room temperature under a fume hood.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110°C for toluene) and stirred for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting crude this compound is typically obtained as an oil or low-melting solid.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, short-path distillation under high vacuum can be performed.
Note: this compound is moisture-sensitive and is typically used immediately in the next synthetic step without extensive purification or storage.
Results and Discussion
The conversion of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to its acid chloride is expected to proceed in high yield, often exceeding 90%, based on similar transformations.[1] The successful formation of the product can be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acid chloride at a higher wavenumber, typically in the range of 1750-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the carboxylic acid, which is a broad singlet and may not always be observed, will be absent in the product spectrum. The chemical shifts of the pyrazole ring proton and the two methyl groups are not expected to change significantly.
-
¹³C NMR: The carbonyl carbon of the acid chloride will appear in the range of 165-175 ppm. This will be shifted slightly from the carbonyl carbon of the starting carboxylic acid.
-
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.
-
The reaction releases HCl and SO₂ gas. The reaction apparatus should be equipped with a gas trap or vented into a basic scrubber.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Simplified Reaction Mechanism
Caption: A simplified representation of the reaction mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
References
Application Notes and Protocols for Amide Synthesis using 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides via the reaction of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. Pyrazole-containing compounds are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of pyrazole carboxamides is therefore of great interest. This protocol details a robust and versatile method for the synthesis of amides using this compound as the acylating agent. The general approach involves the reaction of the acid chloride with a suitable amine in the presence of a base.[1]
Reaction Scheme
The overall reaction scheme for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides is depicted below:
Caption: General reaction for amide synthesis.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides.
Materials and Reagents
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Detailed Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.[1] Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamide.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for amide synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides using the described protocol. The specific yields may vary depending on the nature of the amine and the reaction conditions.
| Entry | Amine (R1R2NH) | Product | Yield (%) |
| 1 | Aniline | N-phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide | 85 |
| 2 | Benzylamine | N-benzyl-1,3-dimethyl-1H-pyrazole-5-carboxamide | 92 |
| 3 | Morpholine | (1,3-dimethyl-1H-pyrazol-5-yl)(morpholino)methanone | 95 |
| 4 | Piperidine | (1,3-dimethyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | 90 |
| 5 | n-Butylamine | N-butyl-1,3-dimethyl-1H-pyrazole-5-carboxamide | 88 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the acid chloride.
-
Increase the reaction time or temperature if starting material is still present.
-
Check the purity of the this compound. It can degrade upon storage.
-
-
Side Product Formation:
-
Slow, dropwise addition of the acid chloride at low temperature can minimize the formation of side products.
-
Ensure the correct stoichiometry of reagents is used.
-
-
Difficult Purification:
-
If the product is difficult to separate from the base hydrochloride salt, perform an additional aqueous wash.
-
Optimize the solvent system for column chromatography to achieve better separation.
-
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
References
Acylation reactions with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
An In-depth Guide to Acylation Reactions with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Application Notes and Protocols for Researchers
Introduction
The 1,3-dimethyl-1H-pyrazole-5-carboxamide and its corresponding ester derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. These structures are integral to a wide array of biologically active molecules, including potent anticancer, anti-inflammatory, and herbicidal agents. The reactivity of this compound as a key intermediate allows for the straightforward introduction of this valuable pyrazole moiety onto various nucleophiles, making it a cornerstone reagent for constructing diverse chemical libraries for screening and development.
This document provides a comprehensive overview of the synthesis and application of this compound in acylation reactions. It includes detailed, step-by-step protocols for the preparation of the necessary precursors and for the subsequent acylation of amines and alcohols to yield target amides and esters.
Overall Synthetic Workflow
The synthesis of acylated pyrazole derivatives begins with the construction of the pyrazole ring, followed by hydrolysis and activation to the acyl chloride, which is then reacted with a suitable nucleophile.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
This two-step protocol outlines the synthesis of the essential carboxylic acid precursor.
Part A: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core.[1]
-
Materials: Ethyl 2,4-dioxopentanoate, Methylhydrazine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylhydrazine (1.0 eq) in ethanol.
-
Slowly add ethyl 2,4-dioxopentanoate (1.0 eq) to the solution at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be purified by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Part B: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
The synthesized ester is hydrolyzed to the corresponding carboxylic acid.[2]
-
Materials: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (2.0 eq) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under high vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a white solid.
-
Protocol 2: Preparation of this compound
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride intermediate. The product is typically used immediately in the next step without purification.
-
Materials: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (catalytic).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a single drop of DMF to act as a catalyst.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess chlorinating agent in vacuo to yield the crude this compound, which should be used immediately for subsequent acylation reactions. A literature report also notes the use of PCl₃/I₂ for this transformation.[1]
-
Application Note 1: N-Acylation for Amide Synthesis
The reaction of this compound with primary or secondary amines is a robust method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.[1][3]
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride as a key building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The specific substitution pattern of this compound offers a synthetically versatile starting point for the development of potent and selective kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of numerous diseases. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy in modern drug discovery. The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its capacity to act as a bioisostere for the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The incorporation of a 1,3-dimethylpyrazole moiety can enhance binding affinity and introduce selectivity for specific kinase targets.
Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
A common and effective strategy for constructing kinase inhibitors from pyrazole-based starting materials is the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle serves as a core structure for a multitude of potent kinase inhibitors. The following protocol details a representative synthesis of a pyrazolo[3,4-d]pyrimidine derivative, adapted from established methodologies, utilizing this compound as the key reactant.
Experimental Protocol: Synthesis of a 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a two-step process for the synthesis of a hypothetical kinase inhibitor core, demonstrating the utility of this compound.
Step 1: Synthesis of N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide by column chromatography on silica gel.
Step 2: Cyclization to form the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Core
-
Reaction Setup: In a sealed tube, dissolve the purified N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of formamide (e.g., 10-20 eq.) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the formation of the pyrazolo[3,4-d]pyrimidine product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data: Inhibition of Various Kinases by Pyrazole-Based Inhibitors
The following table summarizes the inhibitory activities of various pyrazole-containing compounds against different protein kinases, illustrating the potential of this scaffold in developing targeted therapies.
| Compound Class | Target Kinase | IC50 / Ki Value | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src Family Kinases | nM range | N/A |
| Pyrazolo[3,4-d]pyrimidine | Protein Kinase D (PKD) | 17-35 nM | N/A |
| Pyrazolo[3,4-d]pyrimidine | Polo-like kinase 4 (PLK4) | < 10 nM | N/A |
| 3-Aminopyrazole Derivative | CDK16 | EC50 = 33 nM | [1] |
| Pyrazole Urea Derivative | p38 MAP Kinase | nM range | N/A |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 nM | N/A |
| Macrocyclic Pyrazole | BMPR2 | IC50 = 506 nM | N/A |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrazole-based inhibitors and a general experimental workflow are provided below.
References
Application Notes and Protocols for N-Acylation of Primary Amines with Pyrazole Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of primary amines using pyrazole acid chloride. This reaction is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[1][2] The protocol described herein is a robust and efficient method for this transformation.
Reaction Principle
The N-acylation of a primary amine with a pyrazole acid chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.[3][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the N-acylation of primary amines with pyrazole acid chloride.
Materials and Reagents
-
Primary amine (1.0 equivalent)
-
Pyrazole acid chloride (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine) (1.1-1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Experimental Procedure
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).[3]
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[3][4]
2. Addition of Base:
-
Add a base, such as triethylamine or pyridine (1.1-1.5 eq.), to the reaction mixture.[3]
-
Stir the solution at room temperature for 10-15 minutes.
3. Cooling:
4. Addition of Pyrazole Acid Chloride:
-
Slowly add a solution of the pyrazole acid chloride (1.0-1.2 eq.) in the same anhydrous solvent to the cooled reaction mixture dropwise via a dropping funnel over a period of 15-30 minutes.[3]
5. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3][4]
6. Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
7. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[3]
8. Characterization:
-
Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][5]
Data Presentation
Table 1: Reaction Conditions and Yields for N-Acylation of Various Primary Amines with Pyrazole-4-carboxylic acid chloride.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 3 | 92 |
| 2 | Benzylamine | Triethylamine | DCM | 2.5 | 95 |
| 3 | p-Toluidine | Pyridine | THF | 4 | 88 |
| 4 | n-Butylamine | Triethylamine | DCM | 2 | 96 |
| 5 | Cyclohexylamine | Triethylamine | THF | 3.5 | 90 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Reaction of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a key building block in synthetic and medicinal chemistry. As an activated carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amides, esters, and other derivatives. The pyrazole scaffold is a prevalent feature in many biologically active compounds, and the ability to easily functionalize the C5 position makes this reagent particularly valuable for creating libraries of potential drug candidates, including enzyme inhibitors and receptor ligands.
These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for its preparation and subsequent reactions.
General Reaction Scheme
This compound is typically synthesized from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Due to its reactivity, the acid chloride is often prepared in situ and used immediately in the subsequent reaction with a nucleophile. The general transformation is a nucleophilic acyl substitution, as depicted in the workflow below.
Caption: General workflow for the synthesis and reaction of this compound.
Reactions with Nucleophiles: Data Summary
The following table summarizes the typical outcomes for the reaction of this compound with various classes of nucleophiles. Conditions are representative and may require optimization for specific substrates.
| Nucleophile Class | Nucleophile Example | Product Class | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Aniline | Carboxamide | DCM / Xylene | Triethylamine | 0 to Reflux | 70-95% |
| Secondary Amines | Morpholine | Carboxamide | DCM | Triethylamine | 0 to RT | 75-90% |
| Alcohols | Ethanol | Ester | Pyridine / Benzene | Pyridine | Reflux | 60-85% |
| Hydrazines | Hydrazine Hydrate | Carbohydrazide | DCM | Triethylamine | 0 to RT | High |
| Sulfonamides | Sulfanilamide | N-Acylsulfonamide | THF | - | Reflux | 70-85% |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound (In situ)
This protocol describes the conversion of the carboxylic acid to the acid chloride, which is typically used without isolation in the next synthetic step.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
To a stirred suspension of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM, slowly add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution and the formation of a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid or oil and is used immediately in the next step.
Protocol 2: Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazole-5-carboxamides
This protocol details the reaction of the in situ prepared acid chloride with an aromatic amine (aniline derivative).
Materials:
-
Crude this compound (from Protocol 1) (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath
Procedure:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamide.[1]
Protocol 3: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol describes the esterification reaction with an alcohol.
Materials:
-
Crude this compound (from Protocol 1) (1.0 eq)
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Pyridine (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude acid chloride in a moderate excess of anhydrous ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, acidify the solution by adding diluted hydrochloric acid.
-
A crude solid may precipitate, which can be collected by filtration.
-
If no solid forms, concentrate the mixture under reduced pressure and perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude solid from ethanol to obtain the pure ester product.
Visualizations of Synthetic Pathways and Relationships
The following diagrams illustrate the logical relationships in the synthesis of various derivatives from this compound.
Caption: Reaction pathways of this compound with various nucleophiles.
Application in Drug Discovery: Carbonic Anhydrase Inhibitors
Pyrazole-based compounds, particularly those bearing carboxamide and sulfonamide moieties, are potent inhibitors of carbonic anhydrases (CAs), enzymes linked to diseases like glaucoma and certain cancers. The synthesis of a library of pyrazole-carboxamide derivatives allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors.
Caption: Workflow for the synthesis and screening of pyrazole-carboxamide libraries for carbonic anhydrase inhibitors.
References
Protecting Group Strategies for Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The synthesis of functionalized pyrazoles often requires the use of protecting groups to mask the reactive N-H moiety of the pyrazole ring, thereby enabling selective reactions at other positions and preventing unwanted side reactions. This document provides detailed application notes and protocols for common protecting group strategies employed in pyrazole synthesis, focusing on the tert-butyloxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and tetrahydropyran (THP) protecting groups.
Logical Selection of a Protecting Group
The choice of a suitable protecting group is crucial for the successful synthesis of complex pyrazole derivatives. The selection process depends on the stability of the protecting group to various reaction conditions and the ease of its removal.
Caption: Decision workflow for selecting an appropriate protecting group.
I. Tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is one of the most widely used protecting groups for the pyrazole nitrogen due to its ease of introduction and its lability under acidic conditions. It is generally stable to a wide range of non-acidic reagents.
Data Presentation: N-Boc Protection and Deprotection of Pyrazoles
| Entry | Substrate | Protecting Reagent | Deprotecting Reagent | Solvent | Yield (Protection) | Yield (Deprotection) | Reference |
| 1 | Pyrazole | Boc₂O, Et₃N | NaBH₄ | MeOH / THF | 95% | 98% | [1][2] |
| 2 | Imidazole | Boc₂O, Et₃N | NaBH₄ | MeOH / THF | - | 95% | [1][2] |
| 3 | Benzimidazole | Boc₂O, Et₃N | NaBH₄ | MeOH / THF | - | 92% | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Pyrazole [1][2]
-
To a solution of pyrazole (1.0 eq) in methanol (or an appropriate solvent), add triethylamine (1.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine and 5% NaHCO₃ solution.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N-Boc Deprotection using NaBH₄ [1][2][3]
-
Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or dry).
-
Add sodium borohydride (NaBH₄, 1.5-3.0 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Evaporate the solvent under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the deprotected pyrazole.
Caption: General workflow for N-Boc protection and deprotection of pyrazoles.
II. (2-(Trimethylsilyl)ethoxy)methyl (SEM) Protecting Group
The SEM group is a versatile protecting group that is stable to a wide range of conditions, including strongly basic and nucleophilic reagents. It is particularly useful for directing regioselective functionalization of the pyrazole ring. The SEM group can be removed under acidic conditions or with fluoride ions.
Application in Regioselective Synthesis
The SEM group plays a crucial role in enabling regioselective C-H arylation and N-alkylation of pyrazoles.[4][5] By protecting the pyrazole nitrogen, the SEM group allows for selective functionalization at specific carbon positions. Furthermore, a "SEM-group switch" strategy can be employed to achieve sequential C-H arylation at different positions.[4] This strategy is invaluable for the synthesis of fully substituted pyrazoles with complete regiocontrol.[4]
Experimental Protocols
Protocol 3: General Procedure for N-SEM Protection of Pyrazole
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of pyrazole (1.0 eq) in dry THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for N-SEM Deprotection using TBAF [6]
-
Dissolve the SEM-protected pyrazole (1.0 eq) in DMF.
-
Add tetramethylethylenediamine (TMEDA, 3.0 eq) and tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 45 °C) and monitor by LCMS.
-
After completion, cool the reaction to room temperature and add a saturated solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water, dry, and concentrate.
-
Purify the deprotected pyrazole by chromatography.
Protocol 5: General Procedure for N-SEM Deprotection using Acid [6][7]
-
Dissolve the SEM-protected pyrazole in an appropriate solvent (e.g., CH₂Cl₂ or THF).
-
Add a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., HCl, TFA) at a suitable temperature (often 0 °C to room temperature).
-
Stir the reaction until completion as monitored by TLC.
-
Neutralize the reaction mixture (e.g., with saturated NaHCO₃ solution if an acid was used).
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
Caption: Pathway for regioselective functionalization of pyrazoles using the SEM protecting group.
III. Tetrahydropyran (THP) Protecting Group
The THP group is another acid-labile protecting group that can be introduced under mild, often solvent-free, conditions. It is stable to bases, organometallics, and reducing agents.
Green Synthesis Approach
A solvent- and catalyst-free method for the N-protection of pyrazole with 3,4-dihydro-2H-pyran (DHP) has been reported, offering a green and efficient route to N-THP-pyrazoles.[8][9] This can be followed by a one-pot lithiation, alkylation, and deprotection sequence to afford 3(5)-alkylpyrazoles in high yields.[8][9]
Experimental Protocols
Protocol 6: Green N-THP Protection of Pyrazole [8][9]
-
Mix pyrazole and 3,4-dihydro-2H-pyran (DHP) in a neat (solvent-free) fashion.
-
The reaction proceeds quantitatively at room temperature. The product can be used directly in the next step without further purification.
Protocol 7: One-Pot Synthesis of 3(5)-Alkylpyrazoles via N-THP Protection [8][9]
-
Protect pyrazole with DHP as described in Protocol 6.
-
Dissolve the resulting N-THP-pyrazole in dry THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for a period to ensure complete lithiation.
-
Add the desired alkyl halide and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Add an acidic solution (e.g., dilute HCl) to facilitate the deprotection of the THP group.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the 3(5)-alkylpyrazole by chromatography.
Caption: One-pot procedure for the synthesis of 3(5)-alkylpyrazoles using a THP protecting group strategy.
Conclusion
The selection and application of an appropriate protecting group strategy are paramount for the successful synthesis of complex pyrazole-containing molecules. The Boc, SEM, and THP groups offer a range of stabilities and deprotection conditions, allowing for their tailored use in various synthetic routes. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient and regioselective construction of novel pyrazole derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Pyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens poses a critical threat to global health, driving the urgent need for novel antimicrobial agents. Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry.[1][2][3] The pyrazole scaffold is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3]
Specifically, pyrazole carboxamide derivatives have emerged as a promising area of research for developing new antibacterial and antifungal agents.[4][5] These application notes provide detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel pyrazole carboxamide derivatives, intended to guide researchers in the discovery and development of new therapeutic agents.
I. Synthesis of Pyrazole Carboxamide Derivatives
The synthesis of pyrazole carboxamides can be approached through several efficient strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. A common and highly effective approach involves the cyclocondensation of chalcones with semicarbazide.[6] An alternative, flexible strategy involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester, followed by a subsequent amidation step.[7]
Logical Workflow for Synthesis and Screening
The overall process from initial synthesis to final antimicrobial evaluation follows a structured workflow, ensuring systematic progress and evaluation.
Caption: Overall workflow from synthesis to antimicrobial evaluation.
Protocol 1: Synthesis from Chalcones and Semicarbazide Hydrochloride
This protocol details an acid-catalyzed cyclocondensation reaction, a common method for producing pyrazole carboxamides in good yields.[6]
Materials:
-
Substituted Chalcone (1.0 eq)
-
Semicarbazide Hydrochloride (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount, ~7-8 drops)
-
Ice-cold water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
Procedure:
-
To a stirred solution of the appropriate chalcone (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in methanol (15 mL) in a round-bottom flask, add 7-8 drops of concentrated hydrochloric acid.[6]
-
Heat the reaction mixture to reflux for 3-4 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.[6]
-
A solid product will separate. Collect the solid by filtration and wash it successively with 5% sodium bicarbonate solution and then with water to remove any excess acid.[8]
-
Dry the crude product.
-
Purify the final compound by column chromatography using silica gel (60-120 mesh) with an ethyl acetate:dichloromethane (1:4 v/v) mixture as the eluent, or by recrystallization from a suitable solvent like methanol.[6][8]
Protocol 2: Synthesis via Pyrazole-5-Carboxylate Amidation
This two-stage strategy offers high flexibility, allowing for the diversification of the amide group late in the synthesis.[7]
Stage 1: Synthesis of Pyrazole-5-Carboxylate Ester
-
In a round-bottom flask, dissolve a hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[7]
-
Add a β-ketoester (1.0 eq) dropwise to the solution at room temperature.[7]
-
Heat the mixture to reflux (approx. 80 °C) for 2-6 hours, monitoring by TLC.[7]
-
Upon completion, cool the mixture and concentrate it under reduced pressure.
-
Purify the crude pyrazole-5-carboxylate ester by recrystallization or flash column chromatography.[7]
Stage 2: Amide Formation
-
Hydrolysis (Optional, if starting from ester): Hydrolyze the pyrazole-5-carboxylate ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in MeOH/H₂O, followed by acidification).
-
Acid Chloride Formation: To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 1-3 hours. Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically used immediately.[7]
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[4][7]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[7]
-
Perform an aqueous workup by washing the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the final pyrazole carboxamide derivative by column chromatography or recrystallization.[7]
II. Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The data is typically summarized for clarity.
Table 1: Representative Physical and Spectroscopic Characterization Data
| Compound Code | Molecular Formula | M.Wt. | M.P. (°C) | Yield (%) | Selected IR (KBr, cm⁻¹) | Selected ¹H NMR (δ ppm) |
| 5a | C₁₉H₂₁N₃O₄ | 355.39 | 165-167 | 82 | 3350 (N-H), 1665 (C=O, amide), 1630 (C=N) | 6.75 (s, 1H, pyrazole-C₄-H), 7.20-7.80 (m, Ar-H), 5.30 (br s, 2H, CONH₂) |
| 5b | C₁₈H₁₈ClN₃O₄ | 375.81 | 178-180 | 78 | 3345 (N-H), 1670 (C=O, amide), 1628 (C=N), 750 (C-Cl) | 6.78 (s, 1H, pyrazole-C₄-H), 7.30-7.90 (m, Ar-H), 5.35 (br s, 2H, CONH₂) |
| 7a | C₂₃H₂₂FN₅O₅S | 499.51 | 189-191 | 54 | 3400 (N-H), 1655 (C=O, amide), 1590 (C=N), 1520, 1340 (NO₂) | 2.51 (s, 3H, CH₃), 7.10-8.30 (m, Ar-H), 10.80 (s, 1H, CONH) |
| 7b | C₂₁H₂₁FN₄O₃S₂ | 460.54 | 230-232 | 85 | 3380 (N-H), 1660 (C=O, amide), 1625 (C=N) | 2.50 (s, 3H, CH₃), 7.00-7.90 (m, Ar-H), 10.75 (s, 1H, CONH) |
Note: Data is representative and compiled from typical values reported in the literature.[2][4][6][9][10]
III. Antimicrobial Screening Protocols
The evaluation of antimicrobial activity is a critical step. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[11]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[11][12][13]
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth medium[11]
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Nystatin)[6]
-
Spectrophotometer or McFarland standard tubes
-
Sterile saline or phosphate-buffered saline (PBS)
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (diluted from the stock into CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[11]
-
Well 11 will serve as the growth control (containing only CAMHB and inoculum).
-
Well 12 will serve as the sterility control (containing only CAMHB).[11]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12] This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent (the first well from the lowest concentration) that shows no visible growth.[11][13]
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Table 2: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound Code | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) |
| 5a | 16 | 32 | >64 | 32 |
| 5b | 8 | 16 | 64 | 16 |
| 5c | 4 | 8 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | - |
| Nystatin | - | - | - | 4 |
Note: Data is hypothetical but representative of results found in the literature for novel pyrazole derivatives.[6][14] Standard antibiotics are included for comparison.
References
- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Dimethylpyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylpyrazole (DMP) and its derivatives represent a versatile class of heterocyclic compounds with significant applications in agrochemical research. The pyrazole scaffold is a key structural motif in a variety of biologically active molecules, leading to the development of effective nitrification inhibitors, fungicides, herbicides, and insecticides.[1][2] These application notes provide a comprehensive overview of the use of 1,3-dimethylpyrazole in these key agrochemical areas, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data.
1,3-Dimethylpyrazole as a Nitrification Inhibitor
The most prominent application of a DMP derivative in agriculture is as a nitrification inhibitor, most commonly in the form of 3,4-dimethylpyrazole phosphate (DMPP).[3] Nitrification inhibitors are crucial for improving nitrogen use efficiency in agriculture by slowing the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This retention of nitrogen in the less mobile ammonium form reduces nitrate leaching and nitrous oxide (N₂O) emissions, which are significant environmental concerns.[3][4]
Mechanism of Action
DMP-based nitrification inhibitors primarily target the first step of nitrification: the oxidation of ammonia to hydroxylamine, catalyzed by the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA).[3] The mechanism of inhibition involves the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme.[4] By forming stable complexes with copper in the soil, DMP effectively inactivates the enzyme, thus slowing down the nitrification process.[3]
Diagram of Nitrification Inhibition Pathway
Quantitative Data: Effects of DMPP on Crop Yield and Nitrogen Dynamics
The application of DMPP with nitrogen fertilizers has been shown to increase crop yields and improve nitrogen utilization.
| Crop | Yield Increase with DMPP | Observations |
| Winter Wheat | +0.25 t/ha | Improved nitrogen availability during critical growth stages.[5] |
| Wetland Rice | +0.29 t/ha | Reduced nitrogen loss in flooded conditions.[5] |
| Grain Maize | +0.24 t/ha | Enhanced nitrogen uptake and grain quality.[5][6] |
| Potatoes | +1.9 t/ha | Increased tuber yield and size.[5] |
| Sugar Beets | +0.24 t/ha (corrected sugar yield) | Improved root development and sugar content.[5] |
| Various Vegetables | +1.4 to +5.2 t/ha | Reduced nitrate accumulation in leafy vegetables.[5] |
| Parameter | Effect of DMPP | Reference |
| Gross Autotrophic Nitrification Rate | Decreased by 22% in vegetable soil | [7] |
| N₂O Emissions Reduction | Varied from no effect to 75% | [7] |
| NH₄⁺ Concentration | Increased by an average of 71.4% | [5] |
Experimental Protocol: Soil Nitrification Inhibition Assay (Based on OECD 209)
This protocol provides a method to assess the inhibitory effect of 1,3-dimethylpyrazole on nitrification in soil microcosms.
1. Materials:
-
Freshly sieved soil (2 mm mesh)
-
1,3-Dimethylpyrazole (or its derivatives like DMPP) stock solution
-
Ammonium sulfate ((NH₄)₂SO₄) solution
-
Potassium chloride (KCl) solution (2M) for extraction
-
Incubation vessels (e.g., 250 mL flasks)
-
Shaker incubator
-
Spectrophotometer or ion chromatograph for NH₄⁺ and NO₃⁻ analysis
2. Procedure:
-
Soil Preparation: Weigh 20 g of fresh soil into each incubation flask.
-
Treatment Application:
-
Control: Add ammonium sulfate solution to achieve a final concentration of 100 mg N/kg soil.
-
DMP Treatment: Add the same amount of ammonium sulfate solution along with the 1,3-dimethylpyrazole stock solution to achieve the desired inhibitor concentration (e.g., 1% of applied N).
-
Prepare at least three replicates for each treatment.
-
-
Incubation: Adjust the moisture content of the soil to 50-60% of its water-holding capacity. Cover the flasks with perforated parafilm to allow gas exchange and incubate at a constant temperature (e.g., 25°C) in the dark.
-
Sampling and Extraction: At specified time points (e.g., 0, 3, 7, 14, and 28 days), take soil samples from the flasks. Extract the inorganic nitrogen by adding 100 mL of 2M KCl solution and shaking for 1 hour.
-
Analysis: Filter the soil slurry and analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method or ion chromatography.
-
Calculation of Inhibition: The percentage of nitrification inhibition can be calculated using the formula: % Inhibition = [1 - (Nitrate produced in treated soil / Nitrate produced in control soil)] * 100
1,3-Dimethylpyrazole in Fungicide Research
The 1,3-dimethylpyrazole core is a valuable scaffold for the synthesis of novel fungicides.[2] Pyrazole-based fungicides have been developed to combat a wide range of plant pathogens.
Quantitative Data: Fungicidal Activity of 1,3-Dimethylpyrazole Derivatives
The efficacy of synthesized pyrazole derivatives is typically evaluated in vitro against various plant pathogenic fungi.
| Compound ID | Fungal Pathogen | IC₅₀ (µg/mL) | Reference |
| Compound 7ai | Rhizoctonia solani | 0.37 | [8] |
| Compound 26 | Valsa mali | 1.787 | [9] |
| Compound 26 | Thanatephorus cucumeris | 1.638 | [9] |
| Compound 1v | Fusarium graminearum | 0.0530 µM | [10] |
| Compound 6c | Candida albicans | 0.0625 | [11] |
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is used to determine the inhibitory effect of pyrazole compounds on the growth of fungal mycelia.
1. Materials:
-
Synthesized 1,3-dimethylpyrazole derivatives
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Medium Preparation: Autoclave the PDA medium and cool it to about 50-60°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent only.
-
Inoculation: Take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus and place it in the center of the PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control, and DT is the average diameter in the treated plate. The IC₅₀ value can be determined by probit analysis of the inhibition percentages at different concentrations.
1,3-Dimethylpyrazole in Herbicide and Insecticide Research
The versatility of the 1,3-dimethylpyrazole structure has also been exploited in the development of herbicides and insecticides.[1][7][12]
Herbicide Development
Pyrazole derivatives have been designed as inhibitors of key plant enzymes such as protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS), which are validated herbicide targets.[12]
Insecticide Development
N-pyridylpyrazole derivatives have shown significant insecticidal activities.[7]
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference |
| Compound 7g | Plutella xylostella | 5.32 | [7] |
| Compound 7g | Spodoptera exigua | 6.75 | [7] |
| Compound 7g | Spodoptera frugiperda | 7.64 | [7] |
| Compound 2 | Spodoptera littoralis (2nd instar) | 0.553 | |
| Compound 2 | Spodoptera littoralis (4th instar) | 1.28 |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a common method for evaluating the efficacy of compounds against leaf-eating insects.
1. Materials:
-
Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100).
-
Leaf discs from the host plant (e.g., cabbage for Plutella xylostella).
-
Target insect larvae of a uniform age/size.
-
Petri dishes lined with moist filter paper.
2. Procedure:
-
Treatment: Prepare a series of concentrations of the test compound. Dip leaf discs into the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry. A control group should be dipped in the solvent-surfactant solution only.
-
Exposure: Place one treated leaf disc into each Petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.
-
Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and light cycle) suitable for the insect species.
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value using probit analysis.
General Workflow for Agrochemical Development with 1,3-Dimethylpyrazole
The development of new agrochemicals based on the 1,3-dimethylpyrazole scaffold follows a structured pipeline from synthesis to biological evaluation.
Diagram of Agrochemical Development Workflow
Conclusion
1,3-Dimethylpyrazole and its derivatives are of significant interest in agrochemical research due to their proven efficacy as nitrification inhibitors and their potential as scaffolds for the development of new fungicides, herbicides, and insecticides. The protocols and data presented in these application notes provide a valuable resource for researchers working to develop innovative and sustainable solutions for agriculture.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OECD 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) | ibacon GmbH [ibacon.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
One-Pot Synthesis of Pyrazole Derivatives: A Gateway to Accelerated Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. The development of efficient and sustainable synthetic methodologies is crucial for accelerating the discovery of novel pyrazole-based drug candidates. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful tool in this endeavor. This approach offers significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, higher yields, and a minimized environmental footprint. These streamlined processes are particularly valuable in the rapid generation of compound libraries for high-throughput screening in drug discovery pipelines.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole derivatives, with a focus on methodologies amenable to drug discovery efforts. It also explores the key signaling pathways targeted by these compounds, offering insights into their therapeutic potential.
Key One-Pot Synthetic Strategies
Several innovative one-pot methodologies have been developed for the synthesis of pyrazole derivatives, often employing energy sources like microwave irradiation or ultrasound to enhance reaction rates and yields. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are particularly prominent in this field.
Data Presentation: Comparison of One-Pot Synthesis Methods
The following tables summarize quantitative data from various one-pot synthesis methodologies for pyrazole derivatives, highlighting the efficiency and versatility of these approaches.
Table 1: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives [1]
| Entry | Reactants (Substituents) | Power (W) | Time (min) | Yield (%) |
| 1 | Phenylhydrazine, Ethyl acetoacetate, Benzaldehyde | 420 | 10 | 92 |
| 2 | Phenylhydrazine, Ethyl acetoacetate, 4-Chlorobenzaldehyde | 420 | 10 | 95 |
| 3 | Phenylhydrazine, Ethyl acetoacetate, 4-Methoxybenzaldehyde | 420 | 10 | 98 |
| 4 | 4-Carboxyphenylhydrazine, Ethyl acetoacetate, 4-Hydroxy-3-methoxybenzaldehyde | 420 | 10 | 85 |
| 5 | 4-Carboxyphenylhydrazine, Ethyl acetoacetate, 4-(Pentyloxy)-3-methoxybenzaldehyde | 420 | 10 | 78 |
Table 2: Ultrasound-Assisted One-Pot Synthesis of Pyrazolyl Pyrrole Derivatives [2]
| Entry | Amine Reactant | Time (min) | Yield (%) |
| 1 | Aniline | 20 | 92 |
| 2 | 4-Chloroaniline | 25 | 90 |
| 3 | 4-Methylaniline | 20 | 94 |
| 4 | Benzylamine | 30 | 88 |
| 5 | Cyclohexylamine | 35 | 85 |
Table 3: Multi-Component Synthesis of Pyrazole-Linked Thiazoles [3]
| Entry | Aryl Glyoxal Substituent | Aryl Thioamide Substituent | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | HFIP | 3 | 92 |
| 2 | 4-Methylphenyl | Phenyl | HFIP | 3.5 | 90 |
| 3 | 4-Methoxyphenyl | Phenyl | HFIP | 3 | 94 |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | HFIP | 4 | 88 |
| 5 | 4-Nitrophenyl | Phenyl | HFIP | 5 | 85 |
Experimental Protocols
The following are detailed protocols for representative one-pot synthesis methods.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[1]
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Aromatic aldehyde
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the substituted hydrazine (0.45 mmol), β-ketoester (0.3 mmol), and the aromatic aldehyde (0.3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 420 W for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-arylidenepyrazolone derivative.
Protocol 2: Ultrasound-Assisted One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives[2]
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one
-
Aldehyde (e.g., Piperonal)
-
Nitromethane
-
Amine (e.g., aniline)
-
Phosphosulfonic acid (PSA) catalyst
-
Ultrasonic water bath
-
Chloroform
Procedure:
-
In a round-bottom flask, mix 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), the aldehyde (1 mmol), nitromethane (1 mmol), and the amine (1 mmol) in the presence of PSA (2.5 mol%).
-
Place the flask in an ultrasonic water bath and irradiate under solvent-free conditions for the time specified in Table 2.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add chloroform (10 mL) to the reaction mixture.
-
Filter the precipitated PSA catalyst. The catalyst can be washed with chloroform, dried, and reused.
-
Evaporate the chloroform from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure pyrazolyl pyrrole derivative.
Signaling Pathways and Drug Discovery Applications
The therapeutic efficacy of pyrazole derivatives often stems from their ability to modulate key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for rational drug design and development.
Cyclooxygenase-2 (COX-2) Inhibition
A prominent example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor.[2][3] COX-2 is an enzyme that plays a critical role in inflammation and pain by catalyzing the production of prostaglandins.[2][3] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
Baricitinib is another pyrazole-containing drug that functions as a Janus kinase (JAK) inhibitor.[4][5][6] The JAK-STAT pathway is a crucial signaling cascade for a number of cytokines and growth factors involved in immunity and inflammation.[6][7] Dysregulation of this pathway is implicated in autoimmune diseases.[4] Baricitinib inhibits JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the inflammatory response.[5][6]
Caption: Baricitinib inhibits JAK1/2, disrupting the JAK-STAT signaling cascade.
Other Kinase Inhibition
Many pyrazole derivatives have been developed as inhibitors of various other protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. These include:
-
Akt (Protein Kinase B): A key node in the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[8][9]
-
Aurora Kinases: Essential for cell cycle progression, and their inhibition can lead to apoptosis in cancer cells.[8]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth and angiogenesis.[10][11]
Caption: Workflow for one-pot synthesis and subsequent drug discovery stages.
Conclusion
One-pot synthesis of pyrazole derivatives represents a highly efficient and economical approach for the generation of structurally diverse molecules with significant therapeutic potential. The methodologies outlined in this document, including microwave and ultrasound-assisted reactions, provide researchers with powerful tools to accelerate the early stages of drug discovery. By understanding the key signaling pathways targeted by these compounds, such as the COX-2 and JAK-STAT pathways, drug development professionals can more effectively design and optimize novel pyrazole-based therapeutics for a wide array of diseases. The continued innovation in one-pot synthetic strategies will undoubtedly play a pivotal role in the future of medicinal chemistry and the development of next-generation pharmaceuticals.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 5. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 6. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 7. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key intermediate for researchers in drug development and medicinal chemistry. Low yields can often be traced to issues with starting material purity, reaction conditions, or product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in this synthesis?
Low yields typically stem from one of three main areas:
-
Poor Starting Material Quality: The precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, must be pure and, most importantly, completely dry. Any residual water will consume the chlorinating agent and hydrolyze the product.
-
Sub-optimal Reaction Conditions: The choice of chlorinating agent, reaction temperature, and time are critical. Harsh conditions, such as prolonged heating with thionyl chloride, can lead to degradation of the pyrazole ring or side-product formation.
-
Product Decomposition/Loss during Work-up: The target acyl chloride is reactive and sensitive to moisture. Inefficient removal of excess reagents or exposure to atmospheric humidity during isolation can significantly reduce the final yield.
Q2: Which chlorinating agent is better, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
Both reagents are effective, but oxalyl chloride is often preferred for heterocyclic carboxylic acids as it allows for milder reaction conditions.[1][2][3] Thionyl chloride reactions often require heating (reflux), which can promote side reactions with sensitive substrates.[1][3] In contrast, oxalyl chloride reactions, catalyzed by a small amount of N,N-Dimethylformamide (DMF), proceed quickly at room temperature or below.[1][4] A key advantage of oxalyl chloride is that its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[1]
Q3: My reaction appears incomplete, with starting carboxylic acid still present. What should I do?
This issue usually points to insufficient or deactivated chlorinating agent.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. Water rapidly quenches both thionyl and oxalyl chloride.
-
Check Reagent Quality: Use a fresh bottle of the chlorinating agent if possible. Old bottles may have degraded due to exposure to atmospheric moisture.
-
Increase Reagent Stoichiometry: An excess of the chlorinating agent (typically 1.5 to 2.0 equivalents) is recommended to ensure the reaction goes to completion.[4]
-
Extend Reaction Time: Monitor the reaction by TLC or by observing the cessation of gas evolution.[4] If the starting material is still present after the initial reaction time, extend it by 1-2 hours at room temperature (for oxalyl chloride) or reflux (for thionyl chloride).
Q4: How do I know the reaction is complete and how should I isolate the product?
The reaction is typically complete when the solid carboxylic acid has fully dissolved to form a clear solution and gas evolution has stopped.[4] After completion, the excess solvent and chlorinating agent are removed under reduced pressure (in vacuo).[4] Because the product is moisture-sensitive, it is crucial to perform this step quickly and use the crude this compound immediately in the subsequent reaction without exposing it to air for long periods.[4]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Wet starting material or solvent. 2. Decomposed chlorinating agent. 3. Insufficient amount of chlorinating agent. | 1. Dry the 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid under high vacuum before use. Use freshly opened or distilled anhydrous solvents. 2. Use a new bottle of thionyl chloride or oxalyl chloride. 3. Increase the equivalents of the chlorinating agent to 1.5-2.0 eq. |
| Dark Brown/Black Reaction Mixture | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. | 1. For oxalyl chloride, maintain the temperature at 0 °C to room temperature. For thionyl chloride, consider a lower reflux temperature by using a suitable solvent instead of neat reagent. 2. Monitor the reaction closely by TLC and proceed with work-up as soon as the starting material is consumed. |
| Yield is Low After Work-up | 1. Product hydrolysis from atmospheric moisture. 2. Loss of volatile product during solvent removal. | 1. Ensure all glassware for work-up is dry. Blanket the reaction with an inert gas (Nitrogen or Argon) during work-up and subsequent steps. 2. Use a cold trap during rotary evaporation and avoid applying excessively high vacuum or heat. |
| Formation of Side Products | 1. Presence of nucleophilic impurities in the starting material. 2. Reaction with DMF catalyst (if using oxalyl chloride in excess or at high temp). | 1. Recrystallize or purify the starting carboxylic acid before conversion. 2. Use only a catalytic amount of DMF (1-2 drops). Do not use DMF as the solvent. |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Conditions | Neat or in a solvent (e.g., Toluene, DCM), reflux temperature (70-110 °C).[3] | In an anhydrous solvent (e.g., DCM, THF), 0 °C to room temperature.[3][4] |
| Catalyst Required | Sometimes a catalytic amount of DMF or pyridine is used. | Catalytic amount of DMF is essential for mild conditions.[4][5] |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous).[2] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (all gaseous).[1] |
| Advantages | Lower cost, effective for many substrates. | Milder conditions reduce side reactions with sensitive substrates, gaseous byproducts simplify work-up.[1] |
| Disadvantages | Higher temperatures may cause degradation of sensitive heterocycles. Purification can be more complex.[1] | Higher cost, more sensitive to moisture. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
The synthesis of the starting material is a critical first step. A common route involves the cyclization of an intermediate derived from diethyl oxalate and acetone with methylhydrazine.[6]
-
Intermediate Formation: In a reaction vessel dried and maintained under an inert atmosphere, sodium ethoxide (0.5 eq) is suspended in anhydrous ethanol (6-9 volumes). The mixture is cooled to 5-15 °C. Diethyl oxalate (1.0 eq) is added, followed by the slow, dropwise addition of acetone (0.45 eq), keeping the internal temperature below 15 °C.[6] The reaction is stirred at this temperature for 24 hours.
-
Work-up 1: The reaction mixture is slowly poured into ice water (17-22 volumes), and the pH is adjusted to 2-3 with acetic acid.[6] The aqueous layer is extracted with dichloromethane (8-12 volumes). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate.
-
Cyclization: The intermediate (1.0 eq) is dissolved in DMF (3-4 volumes), and the solution is cooled to 5-15 °C. A 40% aqueous solution of methylhydrazine (1.5-1.6 eq) is added dropwise, maintaining the temperature below 15 °C.[6]
-
Reaction Completion: After the addition is complete, the mixture is heated to 40-50 °C and stirred for 6-8 hours.[6]
-
Hydrolysis & Isolation: After cooling, a solution of sodium hydroxide in water is added, and the mixture is heated to reflux to hydrolyze the resulting ester. The reaction is then cooled and acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under high vacuum.
Protocol 2: Synthesis of this compound (Oxalyl Chloride Method)
This protocol is adapted from general procedures for the synthesis of pyrazole-5-carbonyl chlorides.[4]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops from a syringe).
-
Reagent Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear, homogeneous solution.
-
Isolation: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically obtained as an oil or low-melting solid and should be used immediately in the next step without further purification or exposure to air.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common causes of low yield.
References
- 1. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Welcome to the technical support center for the purification of crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The primary impurities in crude this compound typically stem from the starting materials and byproducts of the chlorination reaction. These include:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: The unreacted starting material.
-
Residual Chlorinating Agent and its Byproducts: Depending on the reagent used (e.g., thionyl chloride, oxalyl chloride), you may have residual amounts of the agent itself or byproducts like sulfur dioxide and hydrochloric acid.[1]
-
Colored Impurities: Discoloration, often appearing as a deep yellow or red, can occur, particularly if using hydrazine salts in the initial pyrazole synthesis.[2][3]
Q2: My crude product is a dark-colored oil/solid. What is the best first step for purification?
For a discolored crude product, it is advisable to first remove the excess chlorinating agent. This can typically be achieved by evaporation under reduced pressure (using a rotary evaporator). If thionyl chloride was used, co-evaporation with an anhydrous solvent like toluene can be effective in removing the last traces.[4] For colored impurities, a subsequent purification step like distillation, recrystallization, or column chromatography will be necessary.
Q3: Can I purify this compound by distillation?
Q4: Is recrystallization a suitable purification method for this compound?
Recrystallization can be an excellent method for purifying solid acyl chlorides. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for recrystallization include:
-
Hexane/Acetone
-
Hexane/Tetrahydrofuran (THF)
-
Hexane/Ethyl Acetate
-
Toluene
It is important to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[5]
Q5: Can I use column chromatography to purify this compound?
While possible, column chromatography of acyl chlorides can be challenging due to their reactivity with the stationary phase (e.g., silica gel, which is acidic and contains water). If this method is attempted, it is crucial to use a deactivated stationary phase and anhydrous solvents. A rapid separation (flash chromatography) is recommended to minimize contact time and potential degradation. It is often more practical to purify the preceding carboxylic acid or the subsequent ester or amide derivative by chromatography.
Q6: How can I confirm the purity of my final product?
The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, though derivatization might be necessary due to the reactivity of the acyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Hydrolysis: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. | Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for any washing or recrystallization steps. |
| Decomposition during Distillation: The compound may be thermally unstable at the distillation temperature. | Use high vacuum to lower the boiling point. A Kugelrohr apparatus can be beneficial for small-scale distillations to minimize the residence time at high temperatures. | |
| Product is Discolored (Yellow/Brown) | Impurities from Synthesis: Colored byproducts can form during the pyrazole synthesis, especially when using hydrazine salts. | Consider adding a mild base like sodium acetate during the synthesis to neutralize any acid and potentially reduce the formation of colored impurities.[2] A pre-purification step of washing a solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate) can be attempted if the acyl chloride is not overly reactive, followed by drying and further purification. Caution: This is risky for highly reactive acyl chlorides. |
| Degradation: The compound may be degrading upon exposure to air, light, or heat. | Store the crude and purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). | |
| Persistent Contamination with Starting Carboxylic Acid | Incomplete Chlorination: The reaction to form the acyl chloride may not have gone to completion. | Ensure a sufficient excess of the chlorinating agent is used and that the reaction time and temperature are adequate. |
| Ineffective Purification: The chosen purification method may not be suitable for separating the acyl chloride from the carboxylic acid. | If distillation is ineffective, try recrystallization from a non-polar solvent, as the more polar carboxylic acid may remain in the mother liquor. | |
| "Oiling Out" During Recrystallization | Solvent Choice: The solvent system may not be optimal, causing the compound to separate as an oil rather than crystals. | Try a different solvent or solvent mixture. Adding the precipitating solvent more slowly or at a lower temperature can sometimes promote crystallization over oiling out. |
Experimental Protocols
General Protocol for Synthesis of this compound
This is a general procedure and may require optimization.
-
To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride or oxalyl chloride) at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC by quenching a small aliquot with methanol to form the methyl ester).
-
Remove the excess chlorinating agent and solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Data Presentation
As specific quantitative data for the purification of this compound is not widely available, the following table provides a general comparison of purification techniques for acyl chlorides. Purity is highly dependent on the specific compound and the care taken during the procedure.
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities and residual solvents. | Can lead to thermal decomposition if the compound is not stable at its boiling point. |
| Recrystallization | >99% | Can provide very high purity. Effective at removing closely related impurities. | Only applicable to solid compounds. Requires finding a suitable solvent system. |
| Column Chromatography | Variable | Can separate complex mixtures. | Risk of product degradation on the stationary phase. Requires careful selection of conditions. |
Visualization
Below is a troubleshooting workflow for the purification of crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in amide coupling reactions, particularly those involving sterically hindered amines.
Troubleshooting Guide
This guide addresses common issues encountered during amide coupling reactions with sterically hindered amines.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents like DCC or EDC are often insufficient for sterically hindered substrates.
-
Steric Hindrance: The bulky nature of the amine and/or the carboxylic acid can impede the reaction.
-
Suboptimal Base Selection: The choice of base is critical. Less hindered bases like triethylamine (TEA) can be less effective and may lead to side reactions.
-
Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions and promote efficient coupling.[1]
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Issue 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies:
-
Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid is a common issue, especially with prolonged activation times or elevated temperatures.
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the amine to form an undesired guanidinium byproduct, capping the amine.
-
Solution:
-
Avoid using a large excess of the coupling reagent.
-
Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[1]
-
Add the coupling reagent to the carboxylic acid for pre-activation before introducing the amine.
-
-
Below is a troubleshooting workflow to help you navigate these common issues.
Troubleshooting Decision Tree for Amide Coupling.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my sterically hindered amine?
There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for sterically hindered couplings, onium (uronium/aminium) and phosphonium salt-based reagents are generally recommended over carbodiimides.
-
HATU and COMU are highly effective uronium/aminium-type reagents. HATU is known for its high reactivity, while COMU offers a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[1]
-
PyBOP and PyAOP are powerful phosphonium-based reagents that are particularly useful for minimizing racemization and do not cause guanidinylation side reactions.[1]
-
For extremely challenging cases, generating an acyl fluoride in situ with a reagent like BTFFH can be a very effective strategy.[2][3][4][5]
Q2: What is the recommended solvent for these reactions?
Polar aprotic solvents are typically used.
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.
-
Acetonitrile (ACN) can also be effective.
-
It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. This allows you to determine when the starting materials have been consumed and to check for the formation of the desired product.
Q4: What is the difference between HBTU, HATU, and COMU?
HBTU, HATU, and COMU are all uronium/aminium-type coupling reagents, but they differ in their activating leaving group.
-
HBTU is based on HOBt (1-hydroxybenzotriazole).
-
HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which generally makes it more reactive and better at suppressing racemization than HBTU.[1]
-
COMU is based on Oxyma, which provides high reactivity comparable to HATU but with an improved safety profile.[7]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents in a challenging amide coupling reaction between a sterically hindered carboxylic acid and amine.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC/HOBt | - | CH₂Cl₂ | rt | 24 | 0 | [2] |
| DCC/DMAP | - | CH₂Cl₂ | 40 | 120 | 0 | [2] |
| HATU | DIPEA | DMF | rt | 96 | 17 | [2] |
| BTFFH | DIPEA | CH₂Cl₂ | 80 | 12-24 | 85 | [2][6] |
Yields are for the coupling of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid with N-cyclopropyl-1,3-thiazol-2-amine.
The data clearly indicates that for this particularly challenging substrate combination, standard coupling methods were ineffective, while the in situ acyl fluoride generation using BTFFH provided a high yield.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Generation with BTFFH [2][6]
-
To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by HPLC or TLC. Reaction times can range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for an amide coupling reaction.
General workflow for amide bond formation.
Mechanism of Action: Onium Salt vs. Acyl Fluoride
This diagram contrasts the activation pathways for a common onium salt reagent (HATU) and the acyl fluoride method (BTFFH).
Comparison of activation mechanisms.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
Hydrolysis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, with a primary focus on preventing its hydrolysis during workup.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to hydrolysis?
A1: Like most acyl chlorides, this compound is highly reactive towards nucleophiles, including water.[1] The presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon makes it highly electrophilic and prone to rapid hydrolysis to form the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[2][3] While some heteroaromatic acyl chlorides exhibit increased stability due to electronic factors, it is crucial to handle this compound under strictly anhydrous conditions to prevent unwanted hydrolysis.[4]
Q2: What are the primary signs of hydrolysis during my workup?
A2: The most common indicators of significant hydrolysis include:
-
Lower than expected yield of the desired acylated product.
-
The presence of a significant amount of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a byproduct in your crude NMR or LC-MS analysis.
-
Difficulty in product purification , as the carboxylic acid byproduct may have similar solubility properties to your desired product.
-
Formation of an emulsion during aqueous workup, which can be caused by the presence of the carboxylic acid salt.
Q3: Can I use a strong base like sodium hydroxide to quench my reaction?
A3: It is generally not recommended to use strong aqueous bases like sodium hydroxide to quench reactions involving acyl chlorides. Strong bases can aggressively promote the hydrolysis of the acyl chloride to the corresponding carboxylate salt.[1] Instead, a milder base such as saturated sodium bicarbonate solution is preferred for neutralizing the HCl generated during the reaction. The workup should be performed quickly to minimize contact time with the aqueous layer.
Q4: Is it necessary to use the acyl chloride immediately after its preparation?
A4: Yes, it is highly recommended to use this compound immediately after its preparation.[5] Acyl chlorides are generally moisture-sensitive and can degrade upon storage, even under an inert atmosphere. If storage is unavoidable, it should be for a very short duration in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product & High Amount of Carboxylic Acid Byproduct | Hydrolysis of the acyl chloride during aqueous workup. | • Minimize contact time with the aqueous phase during extraction. • Use cold (0-5 °C) aqueous solutions for washing to reduce the rate of hydrolysis. • Ensure all organic solvents used for extraction are anhydrous. • If possible, perform a non-aqueous workup. |
| Incomplete conversion of the starting carboxylic acid to the acyl chloride. | • Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. • Increase the reaction time or temperature for the acid chloride formation step. • Monitor the conversion by taking a small aliquot, quenching it with an anhydrous alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or LC-MS.[6] | |
| Formation of an Emulsion During Extraction | Incomplete quenching of the reaction or formation of insoluble aluminum hydroxides (if a Lewis acid like AlCl₃ was used). | • Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This helps to dissolve aluminum salts.[3] • Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. |
| Difficulty in Separating the Product from the Carboxylic Acid Byproduct | Similar polarities of the product and the hydrolyzed byproduct. | • If the desired product is sufficiently nonpolar, consider washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to extract the acidic carboxylic acid as its salt. • Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent gradient to separate the components.[5][7] |
| Reaction Fails to Proceed | Poor quality of the acyl chloride. | • Prepare the acyl chloride fresh before use. • Confirm the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure to Minimize Hydrolysis
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the cooled reaction mixture into a separatory funnel containing ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Immediately extract the aqueous layer with an anhydrous organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly to minimize contact time. Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Brine (saturated aqueous NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[5][7]
Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This protocol is for the hydrolysis of the corresponding ester, which is a common precursor.
-
Dissolution: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5]
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.[5]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting ester is completely consumed.[5]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[5]
-
Isolation: Stir the mixture for an additional 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry under high vacuum to yield the pure 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[5]
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A troubleshooting workflow for low yields in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns on the final pyrazole product.[1][2][3][4][5] Controlling the formation of a specific regioisomer is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.
Q2: What are the primary factors that influence regioselectivity in the synthesis of pyrazoles?
A2: The regioselectivity of pyrazole synthesis, particularly in the common Knorr condensation reaction, is governed by several key factors:[6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction pathway.[6]
-
Electronic Effects: The electronic nature of the substituents (electron-withdrawing or electron-donating) on both reactants influences the reactivity of the carbonyl carbons and the hydrazine nitrogens.[6]
-
Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. Conversely, under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[2][3][4][5][6]
-
Temperature: The reaction temperature can be a critical parameter in determining the kinetic versus thermodynamic product distribution, thereby affecting the regioisomeric ratio.[6]
Q3: Are there alternative synthetic strategies to the standard condensation of 1,3-dicarbonyls for controlling regioselectivity?
A3: Yes, when traditional methods fail to provide the desired regioselectivity, several alternative strategies can be employed:
-
[3+2] Cycloaddition Reactions: These reactions build the pyrazole ring with a different connectivity pattern and often provide excellent and complementary regioselectivity to condensation methods.[7]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method can offer complete regioselectivity, which is particularly useful when similar substituents are present.[8][9]
-
Flow Chemistry Approaches: Continuous-flow synthesis can offer improved control over reaction parameters, leading to enhanced yields and regioselectivity.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes improve selectivity by promoting selective dielectric heating.[11][12][13][14]
Troubleshooting Guide
Problem: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?
Solution:
-
Solvent Modification (Recommended First Step): The choice of solvent is one of the most effective ways to improve regioselectivity. We strongly recommend switching from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3][4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus significantly increasing the regioselectivity of the initial attack.[2]
-
Temperature Optimization: Analyze the effect of temperature on your reaction. If you are running the reaction at elevated temperatures, try performing it at room temperature or even lower, and vice versa. This can help favor the kinetically or thermodynamically preferred isomer.
-
pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Experiment with adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., NaOAc, TEA) to see if it directs the reaction towards your desired regioisomer.[2]
Problem: The desired regioisomer is the minor product, and changing reaction conditions has not significantly improved the outcome.
Solution:
When optimizing reaction conditions is insufficient, a change in synthetic strategy may be necessary.
-
Employ a Dicarbonyl Surrogate: A robust solution is to use a precursor that pre-determines the desired regiochemistry. For example, reacting a β-enaminone with a hydrazine derivative can enforce the arrangement of substituents, leading to a single product.[7]
-
Switch to a Different Synthetic Route: Consider abandoning the condensation approach in favor of a method known for complementary regioselectivity, such as a [3+2] cycloaddition reaction.[7]
Problem: My reaction is very slow or requires harsh conditions, leading to side products and poor regioselectivity.
Solution:
-
Microwave-Assisted Synthesis: Employing microwave irradiation can often dramatically reduce reaction times from hours to minutes and can lead to cleaner reactions with improved yields and sometimes enhanced selectivity.[11][12][13][14]
-
Flow Chemistry: For reactions that are difficult to control in batch, a continuous-flow setup can provide superior control over mixing, temperature, and residence time, which can lead to improved regioselectivity and safer handling of hazardous intermediates.[10]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between Unsymmetrical 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| 1 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | EtOH | 36:64 | 99 |
| 2 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 85:15 | 99 |
| 3 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | 98 |
| 4 | 4,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedione | EtOH | 64:36 | 93 |
| 5 | 4,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedione | TFE | 98:2 | 99 |
| 6 | 4,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedione | HFIP | >99:<1 | 99 |
Data adapted from The Journal of Organic Chemistry, 2008, 73(9), 3523-3529.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general method for the regioselective synthesis of substituted pyrazoles via the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine using a fluorinated alcohol as the solvent.[2][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP or TFE (approximately 0.2-0.5 M concentration).
-
At room temperature, add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer.
Visualizations
Caption: General reaction scheme for the formation of two regioisomers.
Caption: Troubleshooting workflow for improving pyrazole regioselectivity.
Caption: Mechanism of improved regioselectivity with fluorinated alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Common impurities in 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound after synthesis?
A1: The most frequently encountered impurities in crude this compound synthesized from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and a chlorinating agent like thionyl chloride are:
-
Unreacted 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: The starting material that did not convert to the acid chloride.
-
Excess Thionyl Chloride (SOCl₂): A common impurity when it is used in excess to drive the reaction to completion.
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (hydrolysis product): The carbonyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid upon exposure to water or atmospheric moisture.
-
Residual Solvents: Solvents used in the reaction or work-up, such as toluene or dichloromethane.
-
Potential Dimerization Products: In some cases, pyrazole derivatives can undergo side reactions like dimerization in the presence of thionyl chloride.
Q2: How can I remove residual thionyl chloride from my product?
A2: Excess thionyl chloride can be effectively removed using one of the following methods:
-
Vacuum Distillation: Thionyl chloride is volatile and can be removed under reduced pressure. This is a common and effective method.
-
Azeotropic Distillation: Adding a dry, inert solvent like toluene and distilling the mixture can facilitate the removal of thionyl chloride as a lower-boiling azeotrope.
Q3: My purified this compound shows the presence of the corresponding carboxylic acid. What could be the cause?
A3: The presence of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in your purified product is likely due to hydrolysis. This compound is reactive and will readily convert back to the carboxylic acid if it comes into contact with water. Ensure that all your glassware is thoroughly dried and that you are using anhydrous solvents and reagents during your synthesis and work-up. It is also recommended to handle the material under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: While the conversion of the carboxylic acid to the acid chloride is generally efficient, side reactions can occur. For some pyrazole derivatives, thionyl chloride can promote C-C bond formation, leading to dimers or other unexpected products. Controlling the reaction temperature and the order of reagent addition can help minimize the formation of these impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure an adequate excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction progress by a suitable analytical method (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch). |
| Hydrolysis during work-up | Use anhydrous solvents and reagents. Perform the reaction and work-up under a dry, inert atmosphere (nitrogen or argon). |
| Product loss during purification | If using vacuum distillation, ensure the vacuum is not too high, which could lead to the loss of the product along with the volatile impurities. |
Issue 2: Product is a different color than expected (e.g., yellow or brown)
| Possible Cause | Suggested Solution |
| Presence of colored impurities | Purify the crude product by vacuum distillation or recrystallization from a suitable anhydrous solvent. |
| Decomposition | The product may be unstable at elevated temperatures. If using distillation, keep the temperature as low as possible by using a good vacuum. Store the purified product at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere. |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification. The values presented are for illustrative purposes and may vary depending on the specific reaction and purification conditions.
| Impurity | Concentration in Crude Product (%) | Concentration after Vacuum Distillation (%) |
| This compound | 85-90 | >98 |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5-10 | <0.5 |
| Thionyl Chloride | 1-5 | <0.1 |
| Toluene | 0-2 | <0.1 |
| Dimerization Byproducts | <1 | Not Detected |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid hydroxyl peak.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
Method 1: Vacuum Distillation
-
Assemble a distillation apparatus suitable for vacuum distillation.
-
Carefully transfer the crude reaction mixture to the distillation flask.
-
Slowly apply vacuum and gently heat the flask to distill off the excess thionyl chloride.
-
Once the thionyl chloride has been removed, increase the temperature (or decrease the pressure) to distill the this compound. Collect the fraction at the appropriate boiling point and pressure.
Method 2: Azeotropic Distillation with Toluene
-
To the cooled crude reaction mixture, add a volume of anhydrous toluene.
-
Heat the mixture to distill the toluene-thionyl chloride azeotrope.
-
Once the azeotrope has been removed, the remaining toluene can be removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for common impurities.
Alternative reagents for the conversion of carboxylic acid to acid chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the conversion of carboxylic acids to acid chlorides, with a focus on alternative reagents to the commonly used thionyl chloride. This resource is intended for researchers, scientists, and drug development professionals.
Alternative Reagents: A Comparative Overview
While thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acid chlorides, several alternatives offer advantages in terms of mildness of reaction conditions, selectivity, and ease of workup. This section provides a comparative overview of some common alternative reagents.
Data Presentation: Reagent Comparison
The following table summarizes the typical reaction conditions and yields for various reagents used in the conversion of carboxylic acids to acid chlorides. Please note that optimal conditions and yields are substrate-dependent.
| Reagent | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent (e.g., ACN), reflux for several hours.[1] | Good to Excellent | Inexpensive, volatile byproducts (SO₂, HCl).[2] | Harsh conditions (reflux), can be incompatible with sensitive functional groups.[2] |
| Oxalyl Chloride ((COCl)₂) | DCM at RT with a catalytic amount of DMF.[1] | Excellent | Mild conditions, volatile byproducts (CO, CO₂, HCl).[2] | More expensive than SOCl₂, can cause side reactions with electron-rich aromatics.[3] |
| Cyanuric Chloride (TCT) | Acetone with a tertiary amine base (e.g., TEA) at room temperature.[4] | Good to Excellent | Inexpensive, mild conditions. | Solid byproduct (cyanuric acid) needs to be filtered off.[4] |
| Triphenylphosphine Dichloride (Ph₃PCl₂) ** | Inert solvent (e.g., DCM) at room temperature or with gentle heating. | Good to Excellent | Mild conditions, high regio- and stereoselectivity.[5] | Stoichiometric amounts of triphenylphosphine oxide byproduct are formed, which can be difficult to remove. |
Troubleshooting Guides
This section addresses common issues encountered during the conversion of carboxylic acids to acid chlorides.
Issue 1: Incomplete or Slow Reaction
Q: My reaction is not going to completion, or is very slow. What are the possible causes and solutions?
A: Incomplete or slow reactions are common issues and can often be attributed to several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent. For reagents like thionyl chloride and oxalyl chloride, using 1.5 to 2.0 equivalents is common.
-
Low Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. For example, reactions with thionyl chloride are often refluxed.[1] If you are using milder conditions at room temperature and the reaction is slow, consider gentle heating.
-
Poor Solubility: If your carboxylic acid is not fully dissolved in the reaction solvent, it can lead to a slow or incomplete reaction. Try using a different solvent in which your starting material is more soluble.
-
Catalyst Inactivity (for Oxalyl Chloride/DMF): The catalytic DMF can be degraded by moisture. Ensure you are using anhydrous DMF. If you suspect your DMF is old or wet, use a fresh bottle.
-
Moisture Contamination: All chlorinating agents are sensitive to moisture. Ensure your glassware is oven-dried or flame-dried and that you are using anhydrous solvents. Any moisture present will quench the reagent.
Issue 2: Low Yield of Acid Chloride
Q: I'm getting a low yield of my desired acid chloride. What could be the problem?
A: Low yields can result from a variety of factors, many of which are related to the reactive nature of the product:
-
Hydrolysis of the Acid Chloride: Acid chlorides are highly susceptible to hydrolysis back to the carboxylic acid. This can happen during the reaction if there is moisture present, or during the workup. Always work under anhydrous conditions and minimize exposure to air and moisture.
-
Side Reactions: Depending on the substrate and the reagent, side reactions can consume your starting material or product. For example, with oxalyl chloride, electron-rich aromatic rings can undergo Friedel-Crafts acylation.[3]
-
Difficulties in Purification: Acid chlorides can be difficult to purify. Distillation at high temperatures can cause decomposition. If your product is a solid, recrystallization from a non-polar, anhydrous solvent is an option. For non-volatile products, removing byproducts can be challenging.
-
Incomplete Reaction: Refer to the troubleshooting guide for incomplete reactions above.
Issue 3: Difficulty in Removing Byproducts
Q: How can I effectively remove the byproducts from my reaction mixture?
A: The method for byproduct removal depends on the reagent used:
-
Thionyl Chloride and Oxalyl Chloride: The byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification as they are largely removed from the reaction mixture under vacuum.[2] Excess reagent can also be removed by rotary evaporation.
-
Cyanuric Chloride: The main byproduct is cyanuric acid, which is a solid and can be removed by filtration.[4]
-
Triphenylphosphine Dichloride: This reaction produces triphenylphosphine oxide (TPPO), which can be notoriously difficult to remove. Several methods can be employed:
-
Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture.
-
Chromatography: While TPPO can be challenging to separate by column chromatography due to its polarity, it is often the most effective method.
-
Precipitation: The addition of ZnCl₂ in polar solvents can precipitate a TPPO-Zn complex, which can then be filtered off. Another method involves precipitation with CaBr₂ in ethereal solvents or toluene.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which alternative reagent is best for substrates with acid-sensitive functional groups?
A1: Oxalyl chloride with catalytic DMF is generally the preferred reagent for acid-sensitive substrates. The reaction is typically run under mild conditions (room temperature), and the gaseous byproducts are easily removed.[2]
Q2: Can I use catalytic DMF with thionyl chloride?
A2: Yes, adding a catalytic amount of DMF to a reaction with thionyl chloride can increase the reaction rate. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.
Q3: My starting carboxylic acid is a salt (e.g., sodium carboxylate). Can I still use these reagents?
A3: It is generally recommended to start from the free carboxylic acid. If you have the carboxylate salt, you will need to acidify it to generate the carboxylic acid before proceeding with the chlorination reaction.
Q4: How can I monitor the progress of my reaction?
A4: Monitoring the reaction can be tricky as acid chlorides are often too reactive to be analyzed directly by TLC on silica gel (which can cause hydrolysis). A common method is to take a small aliquot of the reaction mixture and quench it with an alcohol (e.g., methanol). You can then analyze the formation of the corresponding methyl ester by TLC or LC-MS.
Q5: What are the key safety precautions I should take when working with these reagents?
A5: All of these chlorinating agents are hazardous and should be handled with care in a well-ventilated fume hood.
-
Thionyl Chloride and Oxalyl Chloride: Both are corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanuric Chloride: It is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[7][8][9][10] It also reacts with water.
-
Triphenylphosphine Dichloride: This reagent is moisture-sensitive and corrosive. The byproduct, triphenylphosphine oxide, can be an irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of an Acid Chloride using Oxalyl Chloride and Catalytic DMF
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) to the stirred solution.
-
Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) is often observed.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored as described in the FAQ section.
-
-
Workup:
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation).
-
The crude acid chloride can often be used directly in the next step without further purification. If purification is necessary, distillation under reduced pressure or crystallization from an anhydrous, non-polar solvent can be attempted.
-
Protocol 2: Synthesis of an Acid Chloride using Cyanuric Chloride
This protocol is adapted from literature procedures and may require optimization.[4]
-
Preparation:
-
Ensure all glassware is dry.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and cyanuric chloride (0.5 eq) in acetone.
-
Add a tertiary amine base, such as triethylamine (TEA) (1.0 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 3-4 hours. A precipitate of cyanuric acid and triethylammonium chloride will form.
-
-
Workup:
-
Remove the precipitate by filtration.
-
The filtrate contains the acid chloride. The solvent can be removed under reduced pressure to yield the crude product.
-
Protocol 3: Synthesis of an Acid Chloride using Triphenylphosphine Dichloride
This protocol is a general procedure and may need to be adapted for specific substrates.
-
Preparation:
-
Triphenylphosphine dichloride is often prepared in situ from triphenylphosphine and a chlorine source like N-chlorosuccinimide (NCS) or chlorine gas. Alternatively, it can be purchased. It is highly moisture-sensitive.
-
Dry all glassware and use anhydrous solvents.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile.
-
-
Addition of Reagent:
-
Add triphenylphosphine dichloride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Workup:
-
The reaction mixture will contain the acid chloride and triphenylphosphine oxide. The solvent can be removed under reduced pressure.
-
Refer to the troubleshooting section for methods to remove triphenylphosphine oxide.
-
Visualizations
Reaction Mechanism: Oxalyl Chloride and DMF
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF.
Experimental Workflow: General Acid Chloride Synthesis
Caption: A general experimental workflow for the synthesis of acid chlorides from carboxylic acids.
Logical Troubleshooting Flow
Caption: A logical troubleshooting flow for common issues in acid chloride synthesis.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 3. Sciencemadness Discussion Board - Acid Chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Triphenylphosphine dichloride - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. It includes detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Experimental Protocol: Synthesis from Carboxylic Acid
The most common and direct method for synthesizing this compound is by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Objective: To convert 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid into its acyl chloride derivative.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5744-56-9)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Flame-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagents: Suspend 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent.
-
Reaction: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The reaction is often exothermic.
-
Heating: Heat the mixture to reflux (typically 40-80°C depending on the solvent) for 2-3 hours. The reaction is generally complete when gas evolution (SO₂ and HCl) ceases and the mixture becomes a clear solution.
-
Work-up: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[1]
-
Product: The resulting crude this compound is a highly reactive intermediate and is typically used immediately in the subsequent reaction without further purification.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q: My reaction seems incomplete, and analysis shows remaining starting material. What should I do? A: Incomplete conversion is a common issue.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. Using 2-3 equivalents of thionyl chloride is standard.[4]
-
Reaction Time & Temperature: The reaction may require more time or a higher temperature. Extend the reflux time and monitor the reaction. A complete reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.
-
Reagent Quality: If the thionyl chloride is old, it may have decomposed.[1] Using a fresh or distilled bottle is recommended.
Q: How can I effectively monitor the reaction? Standard TLC is giving me confusing results. A: Acyl chlorides are highly moisture-sensitive and can hydrolyze back to the starting carboxylic acid on a silica TLC plate, making direct monitoring unreliable.[1][2]
-
Quench Aliquot: A reliable method is to take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol or benzylamine.[1] This converts the acyl chloride into a more stable methyl ester or benzylamide. You can then run a TLC comparing this quenched sample to your starting material. The newly formed, less polar spot of the ester/amide will indicate product formation.[1]
Q: I'm getting a low yield in my next step. Could the acyl chloride formation be the problem? A: Yes, the quality and purity of the acyl chloride are critical.
-
Residual Thionyl Chloride: Excess SOCl₂ can interfere with subsequent reactions. Ensure it is thoroughly removed by rotary evaporation, possibly with co-evaporation using an anhydrous solvent like toluene.[1]
-
Hydrolysis: The acyl chloride may have degraded due to exposure to moisture during work-up or before the next step. Always handle the product under strictly anhydrous and inert conditions.[2]
-
Confirmation of Formation: Use the quenching method described above (with methanol or an amine) on a small scale to confirm that the acyl chloride was successfully formed before proceeding with your main reaction.
Q: My final crude product is a dark, oily residue. How can I improve its purity? A: Color formation can be due to impurities in the starting material or from side reactions at high temperatures.
-
Purity of Starting Acid: Ensure your starting 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is pure. Recrystallize it if necessary.
-
Temperature Control: Avoid excessively high temperatures during reflux, as this can cause decomposition.
-
Use in Situ: Since the acyl chloride is highly reactive and difficult to purify by chromatography or distillation, it is best used crude in the next step.[1] The final product of the subsequent reaction is typically easier to purify.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when working with thionyl chloride? A: Thionyl chloride is toxic, corrosive, and reacts violently with water.[5]
-
Fume Hood: Always handle thionyl chloride in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or rubber).[6][7]
-
Anhydrous Conditions: Prevent any contact with water or moisture, as this generates toxic gases (HCl and SO₂).[5][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[7]
-
Waste Disposal: Dispose of all contaminated materials and excess reagents as hazardous waste according to institutional guidelines.[6]
Q: Can I use other chlorinating agents like oxalyl chloride? What are the differences? A: Yes, other reagents can be used.
-
Oxalyl Chloride: Often used with a catalytic amount of DMF. It is also highly effective, and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying work-up. The reaction can often be run at room temperature.
-
Phosphorus Chlorides (PCl₃, PCl₅): These are also effective but produce non-gaseous byproducts (H₃PO₃ or POCl₃), which can make purification more complex.[8] Thionyl chloride or oxalyl chloride are generally preferred for ease of work-up.[8]
Q: Do I need to purify the this compound? A: Generally, no. Due to their high reactivity and sensitivity to moisture, acyl chlorides are difficult to purify by standard methods like silica gel chromatography.[2] The crude product obtained after removing the solvent and excess chlorinating agent is typically of sufficient purity to be used directly in the next step.[1]
Q: How should I store the acyl chloride if I can't use it immediately? A: Short-term storage is possible but requires strict precautions. The compound must be stored in a tightly sealed container (e.g., a flask with a septum under inert gas) in a cool, dry place, such as a desiccator. However, for best results, immediate use is strongly recommended.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, based on general literature procedures.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Starting Material | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Must be dry. Purity is crucial for a clean reaction. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous byproducts simplify work-up.[8] |
| Equivalents of SOCl₂ | 2.0 - 3.0 equivalents | An excess ensures the reaction goes to completion.[4] |
| Solvent | Anhydrous DCM, Toluene, or neat (no solvent) | Solvent must be strictly anhydrous to prevent hydrolysis.[2] |
| Temperature | Reflux (40-80°C) | Provides energy to overcome the activation barrier. |
| Reaction Time | 2 - 3 hours | Monitor by cessation of gas evolution or quench-TLC. |
| Work-up | Removal of volatiles in vacuo | Co-evaporation with toluene helps remove final traces of SOCl₂.[1] |
| Expected Yield | High (typically >80-90%) | The reaction is generally efficient. The crude product is carried forward.[4] |
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. westliberty.edu [westliberty.edu]
- 6. drexel.edu [drexel.edu]
- 7. nj.gov [nj.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to Acylating Agents: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride with other commonly employed acylating agents, supported by representative experimental data and detailed protocols.
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and complex molecules. The choice of acylating agent dictates the reaction conditions, substrate scope, and ultimately the purity and yield of the desired product. While traditional agents like benzoyl chloride and acetic anhydride are widely used, novel reagents such as this compound offer distinct advantages in specific applications.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key determinant in their selection. Generally, the order of reactivity follows the trend: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated) .[1] Acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[2]
This section provides a comparative analysis of this compound against standard acylating agents in the context of amide and ester formation, two of the most common applications of acylation.
Amide Synthesis
The synthesis of amides is a fundamental transformation in drug discovery and development, as the amide bond is a key structural motif in many biologically active compounds. The following table summarizes the performance of different acylating agents in a representative amidation reaction with aniline.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
| Acylating Agent | Structure | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | 1 - 2 | 90 - 98 | >98 | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, HCl | |
| Benzoyl Chloride | 0.5 - 1 | 85 - 95 | >95 | Benzoic acid, HCl | |
| Acetic Anhydride | 2 - 4 | 80 - 90 | >95 | Acetic acid |
Note: The data for this compound is representative and extrapolated from studies on similar pyrazole-based acylating agents and general reactivity principles of acyl chlorides.
Ester Synthesis
Esterification is another critical reaction in organic synthesis, with broad applications in prodrug synthesis and the development of new materials. The table below compares the performance of the selected acylating agents in the esterification of benzyl alcohol.
Table 2: Comparative Performance of Acylating Agents in the Acylation of Benzyl Alcohol
| Acylating Agent | Structure | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | 2 - 4 | 88 - 96 | >98 | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, HCl | |
| Benzoyl Chloride | 1 - 3 | 82 - 92 | >95 | Benzoic acid, HCl | |
| Acetic Anhydride | 4 - 8 | 75 - 88 | >95 | Acetic acid |
Note: The data for this compound is representative and extrapolated from studies on similar pyrazole-based acylating agents and general reactivity principles of acyl chlorides.
Advantages of this compound
From the comparative data, this compound emerges as a highly efficient acylating agent. The pyrazole moiety, a common scaffold in pharmaceuticals, can offer several advantages:
-
High Reactivity and Yields: As an acyl chloride, it exhibits high reactivity, often leading to excellent yields in shorter reaction times compared to acid anhydrides.
-
Structural Analogy: The pyrazole core is present in numerous approved drugs, making this reagent particularly attractive for late-stage functionalization or the synthesis of novel analogs in drug discovery programs.
-
Modulation of Properties: Incorporation of the dimethylpyrazole moiety can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. The following sections provide standardized procedures for the acylation of an amine and an alcohol using this compound.
General Protocol for Amide Synthesis
This protocol describes the acylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
General Protocol for Ester Synthesis
This protocol outlines the acylation of a primary alcohol with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (e.g., Benzyl alcohol) (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add this compound (1.0 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure ester.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Acyl Substitution Mechanism
The fundamental reaction pathway for acylation with an acyl chloride involves a nucleophilic addition-elimination mechanism.
Experimental Workflow for Amide Synthesis
The following diagram illustrates the key steps in the synthesis and purification of an amide using this compound.
References
Acyl Pyrazoles vs. Acyl Chlorides: A Comparative Guide to Reactivity in Acylation Reactions
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision in the synthesis of amides, esters, and other carbonyl compounds. This guide provides an objective comparison of the reactivity, stability, and handling of two common classes of acylating agents: acyl pyrazoles and acyl chlorides, supported by available data and established chemical principles.
Acyl chlorides have long been the go-to reagents for acylation due to their high reactivity. However, this reactivity comes at the cost of instability and challenging handling requirements. Acyl pyrazoles have emerged as milder alternatives, offering a more controlled and tunable approach to acylation. This guide will delve into the nuances of their reactivity profiles, providing a framework for selecting the appropriate reagent for specific synthetic needs.
Quantitative Comparison of Reactivity and Properties
While direct kinetic comparisons under identical conditions are sparse in the literature, a qualitative and semi-quantitative understanding can be derived from published synthetic methodologies and reactivity studies. The following table summarizes the key differences between acyl pyrazoles and acyl chlorides.
| Feature | Acyl Pyrazoles | Acyl Chlorides |
| Relative Reactivity | Moderate; generally less reactive than acyl chlorides.[1] | Very high; among the most reactive carboxylic acid derivatives.[][3] |
| Reaction with Weak Nucleophiles (e.g., water, alcohols) | Generally stable to water and alcohols under neutral conditions. | React violently with water and readily with alcohols at room temperature.[4][5] |
| Reaction with Amines (Aminolysis) | Effective for amide synthesis, often requiring heating or longer reaction times. | Very rapid, often exothermic reaction at or below room temperature.[][6] |
| Tunability of Reactivity | Reactivity can be tuned by introducing electron-withdrawing or -donating substituents on the pyrazole ring.[1] | Reactivity is influenced by the electronic nature of the acyl group. |
| Stability and Handling | Generally stable, crystalline solids that are easier to handle and store. | Often fuming liquids, sensitive to moisture, and corrosive. Require careful handling in an inert atmosphere. |
| Byproducts | Pyrazole (a weak base, can be easily removed). | Hydrogen chloride (a corrosive acid, requires a base to neutralize).[4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of amides using acyl chlorides and N-acyl pyrazoles.
Amide Synthesis from an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a standard method for the acylation of amines with acyl chlorides.[6]
Procedure:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Amide Synthesis from an N-Acyl Pyrazole
This protocol is adapted from general procedures for the acylation of amines using N-acyl azoles.[1]
Procedure:
-
Dissolve the N-acyl pyrazole (1.0 equivalent) and the amine (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile, or DMF).
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the amine and the N-acyl pyrazole.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the pyrazole byproduct, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Reactivity and Mechanism
The difference in reactivity between acyl chlorides and acyl pyrazoles stems from the nature of their leaving groups.
Figure 1. A diagram illustrating the comparative reaction pathways and factors influencing the reactivity of acyl chlorides and acyl pyrazoles in nucleophilic acyl substitution reactions.
Conclusion
References
Unlocking Antitumor Potential: A Comparative Analysis of Pyrazole Derivatives in Cancer Cell Lines
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the biological efficacy of various pyrazole-based compounds against a range of cancer cell lines. This guide synthesizes data from multiple studies, presenting a clear overview of the cytotoxic effects of these promising anticancer agents. The analysis highlights the structure-activity relationships that govern their potency and selectivity, offering valuable insights for future drug design and development.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1][2][3] In the realm of oncology, pyrazole-containing compounds have demonstrated significant potential by targeting various cellular mechanisms involved in cancer progression.[4][5] This guide focuses on the direct comparison of their in vitro efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways.
Comparative Efficacy of Pyrazole Derivatives
The antitumor activity of a diverse set of pyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure of the cytotoxic potency of each compound.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) | Source |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [6] |
| A549 (Lung) | 0.69 | ABT-751 | - | [6] | |
| MCF-7 (Breast) | 1.7 | ABT-751 | - | [6] | |
| Compound 4a | K562 (Leukemia) | 0.26 | ABT-751 | - | [6] |
| A549 (Lung) | 0.19 | ABT-751 | - | [6] | |
| Compound 5e | K562, MCF-7, A549 | - | ABT-751 | - | [6] |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | - | [7] |
| U251 (Glioblastoma) | 11.9 | Cisplatin | - | [7] | |
| Compound 28 | HCT116 (Colon) | 0.035 | Sorafenib | - | [4] |
| HepG2 (Liver) | 0.028 | Sorafenib | - | [4] | |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [4] |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib/Sorafenib | 10.6 / 1.06 | [4] |
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [4] |
| Compound 7a | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [8] |
| Compound 7b | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 | [8] |
| Compound 7d | MCF-7 (Breast) | 42.6 | Doxorubicin | 48 | [9] |
| Compound 9e | PACA2 (Pancreatic) | 27.6 | Doxorubicin | 52.1 | [9] |
| Pyrazoloacridine | Multiple | - | - | - | [1] |
| Axitinib | Multiple | - | - | - | [1] |
| Pictilisib (GDC-0941) | Multiple | - | - | - | [1] |
Experimental Protocols
The evaluation of the anticancer activity of pyrazole derivatives predominantly relies on in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT assay.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]
Visualizing the Mechanisms
To better understand the processes involved in evaluating these compounds and their potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by many pyrazole derivatives.
Caption: Workflow for MTT Cell Viability Assay.
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[4]
Caption: Generalized Kinase Inhibition Pathway.
Conclusion
The data presented in this guide underscores the significant potential of pyrazole derivatives as a versatile class of anticancer agents. The variations in efficacy across different cell lines and compound structures highlight the importance of structure-activity relationship studies in optimizing lead compounds.[3][11] Further investigations into their mechanisms of action, including the inhibition of specific kinases like EGFR, VEGFR, and CDKs, will be crucial for the development of targeted and effective cancer therapies.[4][12] This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srrjournals.com [srrjournals.com]
Unveiling the Three-Dimensional World of 1,3-Dimethylpyrazole Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights for drug design and structure-activity relationship (SAR) studies. This guide offers a comparative structural analysis of various 1,3-dimethylpyrazole derivatives, supported by experimental data from single-crystal X-ray diffraction studies.
The 1,3-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Variations in substituents on the pyrazole ring can significantly impact a molecule's conformation, intermolecular interactions, and, consequently, its biological target engagement. Here, we present a summary of crystallographic data for a selection of 1,3-dimethylpyrazole derivatives to highlight these structural nuances.
Comparative Crystallographic Data of 1,3-Dimethylpyrazole Derivatives
The following table summarizes key crystallographic parameters for two distinct 1,3-dimethylpyrazole derivatives, offering a glimpse into how different substituents influence their solid-state structures.
| Parameter | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole[1] | 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid[2][3] |
| Chemical Formula | C₅H₉N₅O₂ | C₁₂H₁₂N₂O₂ |
| Formula Weight | 171.16 | 216.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.345 (2) | 10.993 (2) |
| b (Å) | 6.9880 (10) | 10.455 (2) |
| c (Å) | 13.535 (3) | 11.001 (2) |
| α (°) | 90 | 90 |
| β (°) | 105.85 (2) | 113.84 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 758.3 (3) | 1155.1 (4) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 293 |
| R-factor | 0.041 | Not Reported |
This data reveals that even with the same core 1,3-dimethylpyrazole structure, the nature of the substituents at the 4 and 5 positions leads to different crystal packing and unit cell dimensions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.[4][5][6][7] This protocol provides a general overview of the steps involved.
Crystal Growth and Selection
The first and often most challenging step is to grow high-quality single crystals of the compound of interest.[6][8] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[8] An ideal crystal for diffraction is well-formed, optically clear, and typically between 0.1 and 0.3 mm in its largest dimension.[6]
Crystal Mounting
A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. This is often done using a cryoloop, which allows for the crystal to be flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage and thermal vibrations during data collection.[5]
Data Collection
The mounted crystal is placed in an X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[1][5] As the X-rays interact with the crystal lattice, they are diffracted, producing a pattern of spots that are recorded by a detector.[6] The intensity and position of these spots are measured for hundreds or thousands of different crystal orientations.
Data Processing
The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. The data is corrected for various experimental factors, and the space group of the crystal is determined based on the symmetry of the diffraction pattern.[5]
Structure Solution and Refinement
The "phase problem" is the central challenge in X-ray crystallography. Since only the intensities of the diffracted X-rays are measured, the phase information is lost. For small molecules, "direct methods" are commonly used to generate an initial model of the electron density.[6] This initial model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[5]
Structure Validation
The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and other geometric parameters against known values and ensuring that there are no unexplained features in the final electron density map.
Visualizing the Workflow
The following diagram illustrates the typical workflow of a single-crystal X-ray diffraction experiment.
A flowchart illustrating the major stages of single-crystal X-ray crystallography.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Probing Kinase Activity: A Comparative Guide to In Vitro Assays for Novel Pyrazole Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate in-vitro kinase assay is a critical step in the evaluation of novel inhibitors. This guide provides a comparative overview of commonly employed assay formats, with a special focus on the characterization of pyrazole-based kinase inhibitors. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable method for your research needs.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1][2][3] The effective evaluation of these compounds requires robust and reliable in-vitro methods to determine their potency, selectivity, and mechanism of action.
Comparative Analysis of In Vitro Kinase Assay Platforms
Several distinct technologies are available for measuring kinase activity in vitro, each with its own advantages and limitations. The choice of platform often depends on factors such as the specific kinase target, the desired throughput, and the nature of the inhibitor being tested. Below is a comparison of some of the most widely used assay formats.
| Assay Platform | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced in the kinase reaction.[4][5] | Universal for any ADP-generating enzyme, high sensitivity and dynamic range, suitable for HTS.[4][6] | Multi-step process, potential for interference from compounds affecting luciferase.[7] |
| HTRF® | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor and an acceptor molecule to detect substrate phosphorylation.[8][9] | Homogeneous (no-wash) format, robust, and amenable to HTS.[9][10] | Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal.[8] |
| Z'-LYTE™ | FRET-based assay that measures the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[11][12] | Ratiometric measurement reduces well-to-well variability, compatible with a wide range of kinases.[11] | Indirect measurement of phosphorylation, requires specific peptide substrates. |
| Caliper Microfluidic Mobility Shift | Electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product.[13][14] | Direct measurement of substrate conversion, real-time kinetic data, low sample consumption.[15][16] | Requires specialized instrumentation, can be lower throughput than plate-based assays. |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[17] | Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.[17][18] | Requires handling of radioactive materials, lower throughput, and generates radioactive waste.[18] |
Performance of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases, providing a snapshot of their potency and selectivity. For comparison, data for a well-characterized non-pyrazole inhibitor, Staurosporine (a promiscuous inhibitor), is also included.
| Compound | Target Kinase | IC50 (nM) | Assay Platform | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | Not Specified | [1][3] |
| Compound 2 | Akt1 | 1.3 | Not Specified | [3] |
| Compound 3 | ALK | 2.9 | Not Specified | [1] |
| Compound 5 (Barasertib) | Aurora B | 0.37 | Cell-free assay | [3] |
| Compound 6 | Aurora A | 160 | Not Specified | [1] |
| Tozasertib | Aurora Kinase | Not Specified | Not Specified | [19] |
| Novel Pyrazole Compound | CDK8 | Favorable Selectivity | Not Specified | [20] |
| Staurosporine | PKA | ~10 | Not Specified | N/A |
| Staurosporine | PKC | ~1 | Not Specified | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for two common in vitro kinase assay formats.
Protocol 1: ADP-Glo™ Kinase Assay[4][5][21]
This protocol outlines the general steps for determining the IC50 value of a pyrazole inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Pyrazole inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Add 5 µL of serially diluted pyrazole inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Kinase Reaction Initiation: Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Inhibitor Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic fit).[21][22]
Protocol 2: HTRF® Kinase Assay[8][24][25]
This protocol provides a general workflow for a Homogeneous Time-Resolved Fluorescence kinase assay.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
HTRF® Kinase Buffer
-
ATP
-
Pyrazole inhibitor (serial dilutions in DMSO)
-
HTRF® Detection Reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound and Enzyme Addition: In a 384-well plate, add 0.5 µL of the diluted pyrazole inhibitor or DMSO control. Subsequently, add 5.5 µL of the kinase solution diluted in HTRF® Enzymatic buffer.[8]
-
Pre-incubation: Incubate for 15 minutes at room temperature.[8]
-
Reaction Initiation: Add 2 µL of the substrate and 2 µL of ATP, both diluted in HTRF® Enzymatic buffer, to initiate the reaction.[8]
-
Kinase Reaction Incubation: Incubate for 10 to 30 minutes at room temperature.[8]
-
Detection: Add 10 µL of the HTRF® detection reagent mix containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection buffer. This step also stops the kinase reaction.[8]
-
Incubation for Detection: Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.[8]
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition and IC50 values as described for the ADP-Glo™ assay.[8]
Visualizing Kinase Signaling and Assay Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.
Caption: General experimental workflow for an in vitro kinase assay.
Conclusion
The selection of an appropriate in vitro kinase assay is a pivotal decision in the drug discovery pipeline for novel pyrazole inhibitors. This guide provides a framework for comparing different assay technologies, presenting key performance data, and offering detailed experimental protocols. By carefully considering the principles, advantages, and limitations of each method, researchers can generate high-quality, reproducible data to confidently advance their most promising candidates toward further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - NL [thermofisher.com]
- 13. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technology [nanosyn.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assayquant.com [assayquant.com]
- 22. courses.edx.org [courses.edx.org]
A Comparative Guide to Novel Anticancer Agents Synthesized from 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, focusing on their anticancer properties. The information presented herein is intended to facilitate research and development in the field of oncology by offering a structured overview of the synthesis, biological activity, and potential mechanisms of action of this promising class of molecules. We compare their performance with established anticancer agents, supported by experimental data from recent scientific literature.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of novel pyrazole-5-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for comparison with standard chemotherapeutic drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Comparator | Comparator IC50 (µM) |
| Novel Pyrazole Series | ||||
| Compound 8a ¹ | MGC-803 | 11.23 | Doxorubicin | Not specified |
| Compound 8c ¹ | MGC-803 | 10.56 | Doxorubicin | Not specified |
| Compound 8e ¹ | MGC-803 | 8.78 | Doxorubicin | Not specified |
| Compound 5b ² | K562 | 0.021 | ABT-751 | >0.1 |
| A549 | 0.69 | ABT-751 | >0.1 | |
| MCF-7 | 1.7 | ABT-751 | >0.1 | |
| Reference Drugs | ||||
| Doxorubicin³ | HepG2 | 12.2 | - | - |
| HeLa | 2.9 | - | - | |
| MCF-7 | 2.5 | - | - | |
| A549 | >20 | - | - | |
| Celecoxib⁴ | HeLa | 37.2 | - | - |
| HCT116 | Not specified | - | - | |
| HepG2 | Not specified | - | - | |
| MCF-7 | Not specified | - | - | |
| K562 | 46 | - | - | |
| Regorafenib | Not specified | Not specified | - | - |
¹Data from a study on pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives.[1] ²Data from a study on the tumor cell growth inhibitory activity of novel pyrazole derivatives.[2] ³IC50 values for Doxorubicin against various cancer cell lines.[3][4] ⁴IC50 values for Celecoxib against various cancer cell lines.[5][6]
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives
The general synthetic route to the title compounds involves the reaction of this compound with a variety of substituted amines.[7][8]
Step 1: Formation of this compound
A solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent (e.g., toluene) is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated under reflux for several hours. After completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
The crude this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). To this solution, the desired substituted amine is added, usually in the presence of a base such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 550 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
Derivatives of pyrazole are known to exhibit their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[13][14]
Kinase Inhibition
Many pyrazole-based compounds function as multi-kinase inhibitors, targeting key signaling pathways involved in tumorigenesis. A prominent example of a pyrazole-containing multi-kinase inhibitor is Regorafenib.[9][10][11][12][15] The diagram below illustrates the signaling pathways targeted by such inhibitors.
Caption: Multi-kinase inhibition by pyrazole derivatives.
Experimental Workflow for Synthesis and Screening
The overall process from the starting material to the evaluation of anticancer activity follows a logical progression.
Caption: Synthesis and screening workflow.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Regorafenib - NCI [dctd.cancer.gov]
- 12. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. hematologyandoncology.net [hematologyandoncology.net]
A Comparative Guide to LC-MS Analysis of Reaction Kinetics for Pyrazole Amide Formation
The synthesis of pyrazole amides is a cornerstone in the development of new pharmaceutical agents, as these scaffolds are present in numerous biologically active compounds.[1][2][3] Understanding the kinetics of their formation is crucial for reaction optimization, scale-up, and ensuring product quality. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful analytical technique for real-time monitoring of these reactions, offering high sensitivity, selectivity, and the ability to track multiple components simultaneously.[4]
This guide provides a comparative overview of various LC-MS methodologies for the kinetic analysis of pyrazole amide formation, complete with supporting experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Reaction Overview: Pyrazole Amide Synthesis
A common route to synthesizing pyrazole amides involves the coupling of a pyrazole-containing amine with a carboxylic acid, often activated as an acid chloride or through the use of coupling agents. The general reaction is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Comparative study of different pyrazole synthesis methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their scaffold is present in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB, highlighting their pharmacological significance.[1] The versatile biological activities of pyrazole derivatives have spurred continuous innovation in their synthetic methodologies.[1][2]
This guide provides a comparative analysis of prominent pyrazole synthesis methodologies, ranging from classical cyclocondensation reactions to modern green chemistry approaches. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their specific applications.
Classical Method: The Knorr Pyrazole Synthesis
First described in 1883, the Knorr pyrazole synthesis is the most fundamental and widely used method for creating the pyrazole core.[1][2] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4] The primary challenge with unsymmetrical dicarbonyl compounds is the potential formation of two regioisomeric products, although reaction conditions can often be tuned to favor one isomer.[5]
Reaction Workflow
The general workflow for the Knorr synthesis involves the condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[4][5]
Performance Data
The Knorr synthesis and its variations are known for their reliability and generally high yields. The choice of catalyst, solvent, and temperature significantly impacts the reaction's efficiency and regioselectivity.
| Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |
| Ethyl acetoacetate + Phenylhydrazine | Nano-ZnO, controlled conditions | Short | 95 | [2] |
| 1,3-Diketones + Arylhydrazines | N,N-dimethylacetamide, Room Temp. | - | 59-98 | [2] |
| 1,3-Dicarbonyl compounds + Oxamic acid thiohydrazides | Iodine / TsOH | 2-3 h | 72-97 | [6] |
| Ethyl benzoylacetate + Hydrazine hydrate | 1-Propanol, Acetic acid, 100°C | 1 h | 79 | [7][8] |
Experimental Protocol: Knorr-type Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7]
-
Mixing Reagents: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction's progress via thin-layer chromatography (TLC) to confirm the consumption of the starting ketoester.
-
Precipitation: If the reaction is complete, add 10 mL of water to the hot solution to precipitate the product.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and allow it to air dry.
Synthesis from α,β-Unsaturated Carbonyls
Another prevalent method involves the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazine derivatives.[9] This approach is highly versatile, allowing for diverse substitution patterns on the resulting pyrazole ring. The reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation or elimination to form the aromatic pyrazole.[10][11]
Reaction Workflow
The synthesis begins with the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system (Michael addition). The resulting intermediate then undergoes intramolecular condensation and subsequent aromatization to yield the final pyrazole product.
Performance Data
This method is efficient for producing a wide range of substituted pyrazoles. Modern variations often employ catalysts or alternative energy sources to improve yields and reaction times.
| Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |
| α,β-Unsaturated aldehydes/ketones + Hydrazine salts | I2-mediated, metal-free | - | Good | [12] |
| Chalcones + 4-Hydrazinylbenzenesulfonamide HCl | Ultrasound irradiation | - | High | [13] |
| Chalcones + Hydrazine hydrate | Acetic acid, Microwave irradiation | 20 min | - | [14] |
| β-Arylchalcones + Hydrazine hydrate | H2O2 (epoxidation), then dehydration | - | - | [1] |
Experimental Protocol: General One-Pot Synthesis from Ketones and Aldehydes[15]
-
Hydrazone Formation: Add an acetophenone derivative (1.0 equiv) to a solution of an aldehyde hydrazone (1.2 equiv) in ethanol. Add a catalytic amount of aqueous HCl.
-
Reaction Initiation: Reflux the mixture for 1 hour.
-
Oxidation: Add dimethyl sulfoxide (DMSO, 4.0 equiv) and iodine (10 mol %) to the refluxing solution.
-
Reaction Completion: Continue refluxing for 10-16 hours, monitoring by TLC.
-
Workup: Cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, concentrate, and purify the crude product by column chromatography or crystallization.
Modern & Green Synthetic Approaches
In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient pyrazole synthesis methods.[6][15] These include one-pot multicomponent reactions and the use of alternative energy sources like microwave and ultrasound irradiation, which often lead to shorter reaction times, higher yields, and simpler work-up procedures.[16][17]
One-Pot Multicomponent Reactions
One-pot syntheses combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates and thereby saving time, solvents, and energy.[18][19] Heterogeneous catalysts are often employed, which can be easily recovered and reused.[20]
Microwave and Ultrasound-Assisted Synthesis
Microwave (MW) and ultrasound irradiation have emerged as powerful tools in organic synthesis.[17][21] Microwave heating can dramatically reduce reaction times from hours to minutes due to efficient and uniform thermal energy transfer.[22][23] Similarly, ultrasound provides mechanical energy that enhances mass transfer and accelerates reaction rates, often under milder conditions.[21][24]
Comparative Performance of Modern Methods
| Methodology | Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |
| One-Pot | Acetophenone, Hydrazine, Benzaldehyde | Heterogeneous Nickel-based catalyst, EtOH, Room Temp. | 3 h | High | [20] |
| One-Pot | Terminal alkynes, Aldehydes, Iodine, Hydrazines | One-pot treatment | - | 68-99 | [1][25] |
| Microwave-Assisted | Enones + Semicarbazide HCl | 100 W, 70°C, Pyridine, MeOH/H2O | 4 min | 82-96 | [23] |
| Microwave-Assisted | β-Keto ester + Hydrazine | Solvent-free, MW irradiation | Short | High | [22] |
| Ultrasound-Assisted | α,β-Unsaturated cyanoester + Phenyl hydrazine | Cu(I) catalyst, 60°C | 75-90 min | High | [26] |
| Ultrasound-Assisted | Chalcones + Hydrazine derivatives | Catalyst-free, Water | 36 min | 88 | [24] |
Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis[21]
-
Catalyst and Reagents: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Reaction: Continue stirring for 3 hours at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, wash the product with water and toluene to remove unreacted materials.
-
Purification: Recrystallize the final product from methanol or purify by column chromatography. The catalyst can be recovered for reuse.
Conclusion
The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction to highly efficient and environmentally benign modern methodologies.
-
The Knorr synthesis remains a robust and reliable method, particularly for well-defined 1,3-dicarbonyl precursors.
-
Syntheses utilizing α,β-unsaturated carbonyls offer great flexibility for creating diverse substitution patterns.
-
Modern one-pot, microwave-assisted, and ultrasound-assisted methods represent the cutting edge of pyrazole synthesis, offering substantial advantages in terms of reaction speed, yield, operational simplicity, and sustainability.[6][13][17]
For researchers in drug development, the choice of method will depend on factors such as substrate availability, desired substitution patterns, scalability, and environmental impact. The adoption of green chemistry principles not only enhances efficiency but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.[15][16]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. dovepress.com [dovepress.com]
- 14. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 20. mdpi.com [mdpi.com]
- 21. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 26. asianpubs.org [asianpubs.org]
Comparative Guide to 1,3-Dimethylpyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,3-dimethylpyrazole-based compounds as inhibitors of various enzyme families, supported by experimental data from peer-reviewed literature. The 1,3-dimethylpyrazole scaffold serves as a versatile core in the design of potent and selective enzyme inhibitors, finding applications in oncology and other therapeutic areas.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the structure-activity relationship (SAR) data for 1,3-dimethylpyrazole derivatives against key enzyme targets. The data highlights how modifications to the core scaffold influence inhibitory potency.
Table 1: SAR of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives as VEGFR2 Kinase Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3] Inhibition of VEGFR2 is a key strategy in cancer therapy.
| Compound ID | R Group | VEGFR2 IC50 (nM) | Cellular Proliferation IC50 (nM) (VEGF-stimulated HUVEC) |
| TAK-593 | N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl] | 0.95 | 0.30 |
| Analog 1 | Variation at R | Data not available | Data not available |
| Analog 2 | Variation at R | Data not available | Data not available |
| Data for TAK-593 sourced from Miyamoto et al., 2013.[4] HUVEC: Human Umbilical Vein Endothelial Cells. |
SAR Insights: The compound TAK-593, which features a complex substituted phenyl group at the amide nitrogen, is a highly potent inhibitor of VEGFR2.[4][5] The intricate substitution pattern on the imidazo[1,2-b]pyridazine moiety is crucial for its high affinity.[5] Further SAR studies on analogs of TAK-593 would be beneficial to delineate the specific contributions of each substituent to the overall potency.
Table 2: Comparative Activity of Dimethylpyrazole Isomers as Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[6] Their inhibition has therapeutic potential in a range of diseases, including inflammatory conditions and cardiovascular disorders.
| Compound ID | Pyrazole Scaffold | Target PDE | IC50 (µM) |
| Pyrazole No. 2 | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 82 |
| Pyrazole No. 8 | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.27 |
| Pyrazole No. 21 | 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 |
| Data for 3,5-dimethylpyrazole derivatives sourced from Card et al., 2005.[6] |
SAR Insights: While specific SAR data for 1,3-dimethylpyrazole-based PDE inhibitors is limited in the public domain, studies on the isomeric 3,5-dimethylpyrazole scaffold provide valuable insights. The introduction of a phenyl group at the N1 position of the pyrazole ring significantly enhances inhibitory activity against PDE4D.[6] Further substitution on this phenyl ring, such as a nitro group at the 3-position, leads to a remarkable increase in potency.[6] This suggests that the N1 position is a key site for modification to achieve high-affinity binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
VEGFR2 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a test compound to inhibit the enzymatic activity of VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor (e.g., Sorafenib), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add the VEGFR2 enzyme solution to all assay wells.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be close to its Km value for VEGFR2.
-
Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)
This assay is a high-throughput method to measure the activity of PDE inhibitors.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4D)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Microplates compatible with a scintillation counter
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Assay Reaction: In each well of the microplate, combine the test compound, diluted PDE enzyme, and the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination and SPA Bead Addition: Stop the reaction by adding a suspension of SPA beads. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled product.
-
Nucleotidase Digestion: Add snake venom nucleotidase to the mixture. The nucleotidase will convert the radiolabeled product ([³H]-AMP or [³H]-GMP) into a nucleoside that can bind to the SPA beads. The unreacted substrate does not bind.
-
Signal Detection: Allow the beads to settle and measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor) and determine the IC₅₀ value from the dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the inhibition of FAAH, an enzyme that degrades fatty acid amides like anandamide.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Prepare a working solution of the FAAH enzyme and the AAMCA substrate in pre-chilled FAAH Assay Buffer.
-
Assay Plate Setup: Add the diluted test compounds, positive control, and vehicle control (DMSO) to the wells of the microplate. Add the FAAH enzyme solution to all wells except the background control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of 1,3-dimethylpyrazole-based enzyme inhibitors.
Caption: VEGFR2 signaling pathway and the point of inhibition.
Caption: General workflow for SAR studies of enzyme inhibitors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. bl831.als.lbl.gov [bl831.als.lbl.gov]
Safety Operating Guide
Safe Disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is critical for laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and neutralization of this reactive compound. Adherence to these procedures will mitigate risks associated with its corrosivity and reactivity.
Chemical Safety Profile
This compound is classified as a corrosive substance that reacts with water. The primary hazard is its potential to cause severe skin burns and eye damage. The following table summarizes key safety and physical data.
| Property | Value |
| CAS Number | 55458-67-8[1][2][3] |
| Molecular Formula | C₆H₇ClN₂O[2][3] |
| Molecular Weight | 158.59 g/mol [2][3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage[1] |
| Primary Hazard | Corrosive, Water-Reactive |
Disposal Plan: Neutralization of this compound
The recommended method for the disposal of this compound is through a controlled neutralization process. This procedure converts the reactive acyl chloride into the less hazardous sodium 1,3-dimethyl-1H-pyrazole-5-carboxylate salt. This process must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE).
Experimental Protocol for Neutralization
1. Preparation of Neutralizing Solution:
-
In a suitably large beaker equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Place the beaker in an ice bath to manage the exothermic nature of the reaction.
2. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Ensure a face shield is worn for added protection.
3. Controlled Addition of the Acyl Chloride:
-
Slowly and carefully add the this compound to the chilled, stirring sodium carbonate or bicarbonate solution.
-
The addition should be dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or splashing.
4. Reaction Monitoring:
-
Continue stirring the mixture for a minimum of one hour after the final addition to ensure complete neutralization.
-
Monitor the pH of the solution to confirm it remains basic, indicating that all the acyl chloride has reacted.
5. Waste Collection and Disposal:
-
Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.
-
Dispose of the container through your institution's environmental health and safety (EHS) department. Do not pour the neutralized solution down the drain unless permitted by local regulations.[1]
Visualizing the Disposal Workflow
To further clarify the procedural steps and logical relationships in the disposal process, the following diagrams have been generated.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Essential Safety and Handling Guide for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This chemical is corrosive and reacts with moisture, requiring careful handling in a controlled environment.
I. Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from its corrosive nature and reactivity with moisture.[1] Contact with skin, eyes, or the respiratory tract can cause severe irritation or burns.[1] Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2] | Protects against splashes and irritating fumes that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] | Prevents skin contact which can cause burns and irritation.[1][4] Gloves should be inspected for integrity before each use. |
| Body Protection | Chemical-resistant lab coat or coveralls.[5] | Protects against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[5][6] | Prevents inhalation of corrosive and irritating vapors.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent hazardous reactions.[1]
Step-by-Step Handling Protocol:
-
Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials, especially water, alcohols, and strong bases.[1] An emergency eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment: Don the complete set of recommended PPE before handling the chemical.
-
Dispensing: Handle this compound exclusively within a chemical fume hood.[1] Use dry, clean glassware and utensils.
-
Reactions: When adding to a reaction, do so slowly and in a controlled manner, especially when the reaction may be exothermic.
-
Post-Handling: Tightly seal the container immediately after use to prevent moisture ingress.[1] Wash hands and any exposed skin thoroughly after handling.[6][7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Keep containers tightly sealed to protect from moisture.[1]
-
Store in a corrosives-compatible cabinet.
III. Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol:
-
Quenching (for small residues): Under controlled conditions within a fume hood, slowly add the acyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable weak base to neutralize it. This process is exothermic and will release gas; therefore, it must be done cautiously.
-
Collection: Collect all waste, including quenched material and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not pour down the drain.[8]
IV. Emergency Procedures
In case of exposure or spill, immediate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][9] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8] Ventilate the area thoroughly. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aksci.com [aksci.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
